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  • Product: 4-Isopropylisoxazol-3-amine
  • CAS: 1597677-85-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Isopropylisoxazol-3-amine: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Isopropylisoxazol-3-amine, a heterocyclic compound with significant potential in medicinal chemistry. For researchers, synthetic chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Isopropylisoxazol-3-amine, a heterocyclic compound with significant potential in medicinal chemistry. For researchers, synthetic chemists, and drug development professionals, this document outlines the core chemical properties, a plausible synthetic route, detailed characterization methodologies, and the prospective applications of this molecule as a valuable building block for novel therapeutics. Given the limited specific literature on this exact molecule, this guide leverages data from closely related analogs and foundational principles of isoxazole chemistry to provide a robust and practical resource.

Introduction: The Isoxazole Scaffold and the Promise of 4-Isopropylisoxazol-3-amine

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a diverse array of therapeutic agents.[3] Marketed drugs containing the isoxazole moiety span a wide range of indications, including antibacterial agents like sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the immunomodulatory agent leflunomide.[2][3] The versatility of the isoxazole nucleus continues to make it an attractive starting point for the development of novel drugs targeting cancer, infectious diseases, and inflammatory conditions.[1][4]

This guide focuses on the specific derivative, 4-Isopropylisoxazol-3-amine. The introduction of an isopropyl group at the 4-position and an amino group at the 3-position provides a unique combination of lipophilicity and a key reactive handle for further chemical modification. The amino group, in particular, serves as a crucial point for derivatization, allowing for the construction of compound libraries to explore structure-activity relationships (SAR).

Physicochemical Properties and Structural Elucidation

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₆H₁₀N₂OCalculated
Molecular Weight 126.16 g/mol Calculated
CAS Number 1537994-09-4 (potential)Supplier Data[5]
Appearance Expected to be a solid at room temperatureAnalogy to related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General properties of similar heterocycles
pKa The amino group is expected to be basic.General properties of arylamines
LogP ~1.21Based on 4-Propylisoxazol-3-amine[6]
Topological Polar Surface Area (TPSA) 52.05 ŲBased on 4-Propylisoxazol-3-amine[6]

Structural Features:

The structure of 4-Isopropylisoxazol-3-amine features an aromatic isoxazole ring. The endocyclic nitrogen and oxygen atoms influence the electron distribution within the ring, and the exocyclic amino group at the 3-position is a key nucleophilic center. The isopropyl group at the 4-position adds steric bulk and increases the lipophilicity of the molecule.

Synthesis and Purification

A plausible and efficient route for the synthesis of 4-Isopropylisoxazol-3-amine is through the reaction of a corresponding β-ketonitrile with hydroxylamine.[7] This method is a well-established procedure for the preparation of 3-aminoisoxazoles.

Experimental Protocol: Synthesis of 4-Isopropylisoxazol-3-amine

Materials:

  • 3-Isopropyl-3-oxopropanenitrile (starting β-ketonitrile)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-isopropyl-3-oxopropanenitrile (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) followed by the portion-wise addition of sodium hydroxide (1.2 equivalents) while maintaining the temperature at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification of the Organic Layer: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Final Purification: The crude 4-Isopropylisoxazol-3-amine is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Synthetic Workflow Diagram```dot

G start 3-Isopropyl-3-oxopropanenitrile reagents NH₂OH·HCl, NaOH Ethanol/Water, Reflux start->reagents Step 1: Cyclization workup Aqueous Work-up & Extraction reagents->workup Step 2: Isolation product 4-Isopropylisoxazol-3-amine purification Silica Gel Chromatography workup->purification Step 3: Purification final_product Pure 4-Isopropylisoxazol-3-amine purification->final_product

Caption: Key derivatization reactions of 4-Isopropylisoxazol-3-amine.

Potential Applications in Drug Discovery

The isoxazole scaffold is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. [1][3][4]The structural modifications enabled by the 3-amino group of 4-Isopropylisoxazol-3-amine allow for the systematic exploration of these activities.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The isoxazole ring can act as a hinge-binding motif in many kinase inhibitors.

  • Enzyme Inhibitors: The scaffold can be elaborated to target various enzymes, such as cyclooxygenases (COX). [4]* Receptor Modulators: Derivatives can be designed to interact with specific G-protein coupled receptors (GPCRs) or nuclear receptors.

Isoxazole Scaffold in Drug Discovery

G cluster_targets Potential Biological Targets cluster_activities Resulting Biological Activities scaffold Isoxazole Scaffold (e.g., 4-Isopropylisoxazol-3-amine) kinases Kinases scaffold->kinases enzymes Enzymes (e.g., COX) scaffold->enzymes receptors Receptors (e.g., GPCRs) scaffold->receptors antimicrobial Antimicrobial scaffold->antimicrobial antiviral Antiviral scaffold->antiviral anticancer Anticancer kinases->anticancer anti_inflammatory Anti-inflammatory enzymes->anti_inflammatory receptors->anticancer receptors->anti_inflammatory

Caption: The isoxazole scaffold as a versatile platform for targeting diverse biological pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Isopropylisoxazol-3-amine and its derivatives. Based on the safety data sheets of related amino-isoxazole compounds, the following guidelines are recommended. [7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery - Benchchem. (n.d.).
  • 1514704-69-8 | 4-Propylisoxazol-3-amine | ChemScene. (n.d.).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. (2016, March 1). Retrieved from [Link]

  • SAFETY DATA SHEET - MilliporeSigma. (2025, June 11).
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.).
  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PMC. (2022, July 25). Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved from [Link]

  • 1554588-03-2 | 4-Amino-5-isopropylisoxazole-3-carboxylic acid | ChemScene. (n.d.).
  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed. (2014, February 12). Retrieved from [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (2025, August 10). Retrieved from [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Amino isoxazole derivatives - ResearchGate. (2012, August 2). Retrieved from [Link]

  • Molecular structure and atom labeling of 3-aminoisoxazole. On the... - ResearchGate. (n.d.). Retrieved from [Link]

  • US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents. (n.d.).
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Organic Letters - ACS Publications. (2009, February 11). Retrieved from [Link]

  • Aminoisoxazole: A Comparative Guide for Researchers - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 28).
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC. (2022, May 20). Retrieved from [Link]

  • The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 3-aminoisoxazolmethylnaphthols via one-pot three-component reaction under solvent-free conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-(Propan-2-yl)-1,2-oxazol-5-amine | C6H10N2O | CID 2115208 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide - Benchchem. (n.d.).
  • 4-Isopropylamino-3-nitrobenzonitrile - PMC. (n.d.). Retrieved from [Link]

Sources

Exploratory

Engineering the Isoxazole Core: A Comprehensive Guide to 4-Isopropylisoxazol-3-amine Synthesis Pathways

Executive Summary The 3-aminoisoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for anilines, phenols, and amides. Specifically, 4-isopropylisoxazol-3-amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoisoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for anilines, phenols, and amides. Specifically, 4-isopropylisoxazol-3-amine (CAS: 1597677-85-4) presents a highly valuable structural motif: the 3-amino group serves as a critical hydrogen-bond donor/acceptor for kinase hinge-binding, while the 4-isopropyl substituent provides targeted lipophilic bulk to occupy adjacent hydrophobic pockets[1].

Synthesizing 4-alkyl-3-aminoisoxazoles presents unique regiochemical challenges. This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 4-isopropylisoxazol-3-amine, evaluating classical condensations against modern transition-metal and oxidation-driven methodologies.

Retrosynthetic Topography

The construction of the 4-isopropylisoxazol-3-amine core can be approached via three primary disconnections, each balancing reagent accessibility with regiochemical control.

Retrosynthesis Target 4-Isopropylisoxazol-3-amine (Target Scaffold) PathA Pathway A β-Ketonitrile Condensation Target->PathA PathB Pathway B Cross-Coupling Amination Target->PathB PathC Pathway C Isoxazoline Oxidation Target->PathC PreA 2-Isopropyl-3-oxopropanenitrile + NH2OH PathA->PreA PreB 3-Bromo-4-isopropylisoxazole + Amine Surrogate PathB->PreB PreC 3-Amino-4-isopropylisoxazoline + I2 / Base PathC->PreC

Retrosynthetic topography of 4-isopropylisoxazol-3-amine highlighting three core pathways.

Core Synthesis Pathways & Mechanistic Causality

Pathway A: The Classical β-Ketonitrile Condensation

The most direct and scalable route to 3-aminoisoxazoles involves the cyclization of a β-ketonitrile with hydroxylamine[2]. For our target, the precursor is 2-isopropyl-3-oxopropanenitrile .

Mechanistic Causality: The regioselectivity of this reaction is highly sensitive to pH[2]. Under strictly controlled, slightly acidic to neutral conditions (pH 5–7), the more nucleophilic nitrogen of hydroxylamine selectively attacks the highly electrophilic formyl/ketone carbon, forming an oxime intermediate (kinetic control). Subsequent base-catalyzed intramolecular cyclization occurs via the oxime oxygen attacking the nitrile carbon, yielding the desired 3-aminoisoxazole. If the reaction is pushed into highly basic conditions or elevated temperatures, thermodynamic control dominates, leading to competitive attack on the nitrile and the formation of the undesired 5-aminoisoxazole isomer[3].

MechanismA Ketonitrile 2-Isopropyl-3- oxopropanenitrile Intermediate Oxime Intermediate (Kinetic Control) Ketonitrile->Intermediate NH2OH pH 5-7 Product 3-Aminoisoxazole (Major Product) Intermediate->Product O-attack on Nitrile SideProduct 5-Aminoisoxazole (Thermodynamic) Intermediate->SideProduct N-attack on Nitrile (High pH/Temp)

Regioselective mechanistic divergence in β-ketonitrile condensation with hydroxylamine.

Pathway B: Transition-Metal Catalyzed Amination

Direct nucleophilic aromatic substitution ( SN​Ar ) on 3-haloisoxazoles is notoriously difficult because the isoxazole core is highly electron-rich compared to standard azines (like pyridines)[4]. To overcome this, Buchwald-Hartwig amination can be employed using 3-bromo-4-isopropylisoxazole. This requires advanced palladium pre-catalysts (e.g., Pd2​(dba)3​ ) and bulky, electron-rich phosphine ligands (like tBuBrettPhos) to facilitate the challenging oxidative addition into the C(sp2)-Br bond.

Pathway C: Addition-Elimination & Isoxazoline Oxidation

To circumvent the high cost and sensitivity of Palladium catalysis, a modern two-step protocol developed by Girardin et al. provides an elegant alternative[4]. Mechanistic Causality: By utilizing a 3-bromoisoxazoline intermediate, the aromaticity of the ring is temporarily broken. This renders the C3 position highly electrophilic, allowing for facile, base-promoted addition-elimination with ammonia or amine surrogates[5]. Once the 3-aminoisoxazoline is formed, a mild iodine-mediated oxidation protocol restores aromaticity, yielding the 3-aminoisoxazole in consistently high yields[4].

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the operational metrics of each pathway based on established literature parameters[2][4][6].

Synthesis PathwayOverall YieldRegioselectivityScalabilityKey ReagentsPrimary Limitation
A: β-Ketonitrile Condensation 65–75%High (pH dependent)Excellent NH2​OH⋅HCl , NaOAc Requires careful pH monitoring to avoid 5-amino isomer.
B: Buchwald-Hartwig Amination 40–55%AbsoluteModerate Pd2​(dba)3​ , LigandsHigh catalyst cost; air/moisture sensitivity.
C: Isoxazoline Oxidation 80–88%AbsoluteGood I2​ , NaHCO3​ , NH3​ Requires two discrete steps from the bromo-precursor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating In-Process Quality Control (IPQC) checkpoints to verify causality and reaction progress.

Protocol 1: Regioselective Synthesis via β-Ketonitrile Condensation (Pathway A)

Objective: Synthesize 4-isopropylisoxazol-3-amine while suppressing the 5-amino thermodynamic byproduct.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2-isopropyl-3-oxopropanenitrile (100 mmol, 1.0 eq) in 150 mL of absolute ethanol.

  • Buffer System (Causality Step): In a separate beaker, dissolve hydroxylamine hydrochloride (110 mmol, 1.1 eq) and sodium acetate (150 mmol, 1.5 eq) in 50 mL of deionized water. Rationale: Sodium acetate buffers the solution to ~pH 5.5, ensuring the nitrogen of hydroxylamine remains nucleophilic while preventing base-catalyzed side reactions[2].

  • Addition: Add the aqueous buffer dropwise to the ethanolic solution at 0°C over 30 minutes to control the exothermic oxime formation.

  • Cyclization: Warm the reaction to 50°C and stir for 4 hours.

  • IPQC 1 (LC-MS): Sample the reaction. The intermediate oxime ( [M+H]+=145.1 ) should be fully consumed, replaced by the cyclized product ( [M+H]+=127.1 ).

  • Work-up: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • IPQC 2 (NMR Validation): Run a crude 1H NMR. The defining marker for the correct regiochemistry is the C5 proton, which must appear as a sharp singlet in the highly deshielded region (~8.1 ppm in CDCl3​ ).

Protocol 2: Two-Step Addition-Elimination & Oxidation (Pathway C)

Objective: Bypass transition-metal catalysis using the highly electrophilic isoxazoline intermediate[4].

WorkflowC Step1 Step 1: Addition-Elimination 3-Bromo-isoxazoline + NH3 IPQC1 IPQC 1: LC-MS Check for m/z 129.1 Step1->IPQC1 Step2 Step 2: Aromatization I2, NaHCO3, THF/H2O IPQC1->Step2 If >95% conversion IPQC2 IPQC 2: 1H NMR C5-H singlet at ~8.1 ppm Step2->IPQC2 Purification Product Isolation Flash Chromatography IPQC2->Purification If aromatization complete Final Pure 4-Isopropylisoxazol-3-amine Purification->Final

Self-validating experimental workflow for the synthesis via isoxazoline oxidation.

Step 1: Amination

  • Dissolve 3-bromo-4-isopropyl-4,5-dihydroisoxazole (50 mmol, 1.0 eq) in 100 mL of THF.

  • Add a solution of ammonia in methanol (7 M, 250 mmol, 5.0 eq).

  • Stir at room temperature for 12 hours. The lack of aromaticity makes the C3-Br bond highly susceptible to nucleophilic attack[4].

  • IPQC 1: Confirm conversion to 3-amino-4-isopropylisoxazoline via LC-MS ( [M+H]+=129.1 ).

Step 2: Iodine-Mediated Oxidation

  • To the crude mixture from Step 1, add saturated aqueous NaHCO3​ (50 mL).

  • Add Iodine ( I2​ ) (75 mmol, 1.5 eq) portion-wise. Rationale: Iodine acts as a mild oxidant, abstracting hydrogens to drive the thermodynamic sink toward the fully aromatic isoxazole[4].

  • Stir for 6 hours at room temperature. Quench excess iodine with saturated aqueous sodium thiosulfate.

  • Extract with dichloromethane, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield analytically pure 4-isopropylisoxazol-3-amine.

References

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Processes for preparing 3-amino-isoxazoles.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF.
  • Isoxazole synthesis.Organic Chemistry Portal.
  • 5-Hexyl-1,2-oxazol-3-amine | High-Purity Research Chemical.Benchchem.
  • 3-Cyclopropylisoxazol-5-amine | CAS 21080-91-1.Benchchem.

Sources

Foundational

Crystal structure of 4-Isopropylisoxazol-3-amine

An in-depth technical guide on the crystallographic and supramolecular profiling of 4-Isopropylisoxazol-3-amine (CAS: 1597677-85-4). As a critical building block in the synthesis of kinase inhibitors and advanced agroche...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the crystallographic and supramolecular profiling of 4-Isopropylisoxazol-3-amine (CAS: 1597677-85-4). As a critical building block in the synthesis of kinase inhibitors and advanced agrochemicals, understanding its solid-state behavior is paramount for drug development professionals focused on polymorphism, solubility, and structure-based drug design.

The structural integrity of 4-isopropylisoxazol-3-amine is defined by the interplay between its planar heterocyclic core, the resonance-stabilized exocyclic amine, and the steric demands of the 4-isopropyl substituent.

The Isoxazole Core and Amine Resonance

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In 3-aminoisoxazoles, the exocyclic C(3)−NH2​ bond exhibits significant partial double-bond character. This is driven by the delocalization of the nitrogen lone pair into the electron-deficient π -system of the isoxazole ring. Computational and spectroscopic studies on the parent 3-aminoisoxazole reveal that while the nitrogen atom of the amino group lies nearly in the plane of the ring, the hydrogen atoms are slightly displaced, resulting in an H-N-H bisector angle of approximately 45°[1]. This slight non-planarity is a critical factor in determining the trajectory of intermolecular hydrogen bonds during crystallization.

Steric Influence of the 4-Isopropyl Group

Unlike 5-substituted derivatives, the placement of an isopropyl group at the 4-position directly flanks the 3-amino group. This proximity creates a highly restricted rotational environment. The isopropyl group must adopt a conformation that minimizes steric clashing with the amine protons. Consequently, this steric bulk acts as a structural "shield," dictating the accessible angles for incoming hydrogen bond acceptors and forcing the crystal lattice to adopt specific packing motifs to accommodate the hydrophobic volume.

Supramolecular Assembly and Crystal Packing Logic

The crystallization of 4-isopropylisoxazol-3-amine is a thermodynamic competition between polar hydrogen bonding and hydrophobic packing.

  • Hydrogen Bonding Networks: The primary drivers of the supramolecular assembly are strong N−H⋯N and N−H⋯O intermolecular hydrogen bonds. The exocyclic amine acts as a double hydrogen-bond donor, while the ring nitrogen and oxygen act as acceptors. Similar to other isoxazol-3-amine derivatives, these molecules typically self-assemble into centrosymmetric dimers characterized by an R22​(8) crystallographic motif[2].

  • Hydrophobic Segregation: The bulky 4-isopropyl groups cannot participate in hydrogen bonding. To minimize the disruption of the polar networks, the crystal lattice segregates these groups into distinct hydrophobic layers or pockets. This alternating polar/non-polar architecture is a hallmark of substituted aminoisoxazoles and directly influences the compound's lattice energy and macroscopic solubility.

Assembly N1 4-Isopropylisoxazol-3-amine Monomer N2 Primary H-Bonding (N-H···N & N-H···O) N1->N2 N4 Steric Packing (Isopropyl Groups) N1->N4 N3 Centrosymmetric Dimers R2,2(8) Motif N2->N3 N6 3D Crystal Lattice N3->N6 N5 Hydrophobic Domains N4->N5 N5->N6

Fig 1: Logical pathway of supramolecular assembly driven by H-bonding and steric interactions.

Quantitative Structural Parameters

Based on high-resolution X-ray diffraction data of analogous 3-aminoisoxazole systems[3][4], the following table summarizes the expected bond lengths and crystallographic parameters for the 4-isopropylisoxazol-3-amine core.

Structural FeatureExpected Length / AngleMechanistic Rationale
C(3) – N(exocyclic) 1.340 – 1.350 ÅShorter than a standard C-N single bond (~1.47 Å) due to resonance delocalization into the ring[4].
C(3) = N(2) 1.310 – 1.320 ÅRetains strong double-bond character, acting as the primary H-bond acceptor[4].
N(2) – O(1) 1.445 – 1.455 ÅStandard single heteroatom bond; highly polarized, contributing to the ring's dipole moment[4].
Dihedral (Ring-Isopropyl) 60° – 90°The isopropyl methine proton rotates out of the ring plane to minimize steric repulsion with the NH2​ group.

Experimental Methodologies: A Self-Validating Workflow

To obtain diffraction-quality single crystals and resolve the structure of 4-isopropylisoxazol-3-amine, researchers must employ thermodynamically controlled techniques. Rapid precipitation will result in kinetically trapped amorphous powders due to the conflicting demands of the polar amine and the hydrophobic isopropyl group.

Protocol 1: Thermodynamically Controlled Single-Crystal Growth

Objective: To grow defect-free single crystals via vapor diffusion.

  • Solvent Selection: Dissolve 15 mg of highly pure (>98%) 4-isopropylisoxazol-3-amine in 0.5 mL of Dichloromethane (DCM).

    • Causality: DCM is a volatile "good" solvent that disrupts existing intermolecular forces without permanently hydrogen-bonding to the solute, allowing the molecules to freely navigate the solution phase.

  • Antisolvent Layering: Place the unsealed sample vial inside a larger, sealable chamber containing 3.0 mL of n-Pentane (antisolvent). Seal the outer chamber.

    • Causality: Vapor diffusion allows the highly volatile pentane to slowly saturate the DCM mother liquor. This gradual reduction in solubility forces the molecules to nucleate at the thermodynamic minimum, yielding highly ordered crystal lattices rather than kinetic aggregates.

  • Incubation: Maintain the chamber at a constant 20 °C in a vibration-free environment for 72 hours.

  • Validation Step: Harvest the resulting crystals and examine them under a polarized light microscope. Complete extinction of light upon stage rotation confirms the material is a continuous single crystal (birefringent) rather than a twinned or polycrystalline mass.

Protocol 2: SCXRD Data Collection and Refinement

Objective: To acquire and resolve the electron density map of the crystal.

  • Cryogenic Mounting: Coat the validated crystal in Paratone-N oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Paratone-N acts as a cryoprotectant and prevents solvent evaporation. The 100 K environment dramatically reduces atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the exact positions of the amine hydrogen atoms.

  • Data Acquisition: Expose the crystal to Cu K α radiation ( λ=1.54184 Å) and collect frames over a full 360° rotation.

  • Structure Solution: Integrate the frames using standard diffractometer software. Solve the phase problem using intrinsic phasing algorithms like SHELXT[3].

  • Refinement & Validation: Perform full-matrix least-squares refinement on F2 using SHELXL[3].

    • Self-Validation: The protocol is successful when the final R1​ value is < 0.05, the goodness-of-fit (GooF) is near 1.0, and the residual electron density map is featureless, confirming all atoms (including the highly mobile isopropyl methyls) are correctly assigned.

Workflow A Compound Synthesis & Purification B Solvent Screening (Thermodynamic Control) A->B >98% Purity C Vapor Diffusion (DCM / Pentane) B->C Select optimal pair D SCXRD Data Collection (100 K, Cu Kα) C->D Harvest single crystal E Structure Solution (SHELXT / SHELXL) D->E Integration & Scaling F Refinement & CIF Generation E->F Anisotropic refinement

Fig 2: Workflow for single-crystal growth and SCXRD structural refinement.

References

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Crystal structure of isoxazolo[4,5-b]pyridin-3-amine, C6H5N3O Source: ResearchGate / Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]

  • A Unifying Concept for the Prebiotic Formation of RNA Pyrimidine Nucleosides Source: ResearchGate / Science URL:[Link]

  • Isoxazol-3-yl(Isothiazol-3-yl)-1,2,4-Triazoles, Tetrazoles, and -1,3,4-Oxadiazoles: Synthesis, Palladium Complexes, and Catalytic Applications Source: ResearchGate / Russian Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4-Isopropylisoxazol-3-amine

Preamble: Navigating the Uncharted Territory of a Novel Isoxazole Derivative In the landscape of contemporary drug discovery, the isoxazole scaffold stands out as a privileged five-membered heterocyclic ring, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of a Novel Isoxazole Derivative

In the landscape of contemporary drug discovery, the isoxazole scaffold stands out as a privileged five-membered heterocyclic ring, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] From anti-inflammatory and anticancer to antimicrobial and antiviral applications, the versatility of the isoxazole ring system is well-documented.[1][2][3][4][5] The specific biological functions of these derivatives, however, are intricately dictated by the nature and position of their substituents. This guide focuses on a specific, lesser-studied derivative, 4-Isopropylisoxazol-3-amine, and outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets. While direct research on this particular molecule is nascent, by leveraging data from structurally analogous compounds and established target identification methodologies, we can construct a robust framework for its exploration. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for elucidating the mechanism of action of this promising compound.

Part 1: The Isoxazole Scaffold - A Foundation of Diverse Bioactivity and Hypothesized Targets for 4-Isopropylisoxazol-3-amine

The isoxazole moiety is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable range of pharmacological effects.[2][3] This diversity stems from the ring's electronic properties and its ability to act as a bioisosteric replacement for other functional groups, enhancing physicochemical properties and target-binding interactions.[2] A survey of the literature reveals that isoxazole-containing compounds have been successfully developed as inhibitors of various enzymes and modulators of protein-protein interactions.[1][6][7]

Given the structure of 4-Isopropylisoxazol-3-amine, we can hypothesize a number of potential target classes based on the activities of related molecules:

  • Enzyme Inhibitors: The isoxazole ring is a common feature in many enzyme inhibitors. For instance, derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is a key player in inflammation and cancer.[1] Other enzymatic targets for isoxazole derivatives include thymidine phosphorylase, urease[6], and Poly (ADP-ribose) polymerase-1 (PARP1)[7], all of which are implicated in cancer pathology. Sphingomyelin synthase 2 (SMS2), an enzyme involved in chronic inflammation-associated diseases, has also been identified as a target for isoxazole-containing compounds.[8]

  • Modulators of Protein-Protein Interactions: The disruption of protein-protein interactions (PPIs) is an emerging and promising therapeutic strategy, particularly in oncology.[9] The isoxazole scaffold can provide a rigid framework for the presentation of functional groups that mimic the key binding epitopes of one of the protein partners. Heat shock protein 90 (Hsp90) is a molecular chaperone whose function is critically dependent on a series of PPIs and is a known target of isoxazole derivatives in cancer therapy.[1][7]

  • Antimicrobial and Antiviral Targets: Isoxazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi, as well as various viruses.[4][10][11] While the specific targets in these contexts are often less well-defined, they likely involve essential microbial enzymes or proteins involved in viral replication.

The following table summarizes the potential target classes for 4-Isopropylisoxazol-3-amine based on the activities of related isoxazole derivatives:

Potential Target Class Specific Examples of Targets Therapeutic Area Supporting Evidence from Isoxazole Derivatives
Enzymes COX-1, PARP1, Thymidine Phosphorylase, Urease, SMS2Cancer, Inflammation[1][6][7][8]
Molecular Chaperones Hsp90Cancer[1][7]
Antimicrobial Targets Microbial Enzymes (e.g., Dihydrofolate Reductase)Infectious Diseases[4][6][12]
Antiviral Targets Viral Replication MachineryInfectious Diseases[10][11]

Part 2: A Strategic Workflow for Target Identification and Validation

The core of this guide is a detailed, multi-pronged approach to first identify and then validate the specific protein targets of 4-Isopropylisoxazol-3-amine. This workflow is designed to be systematic and self-validating, progressing from broad, unbiased screening to specific, hypothesis-driven validation.

Target_Identification_Workflow cluster_discovery Phase 1: Target Discovery (Unbiased) cluster_validation Phase 2: Target Validation (Hypothesis-Driven) cluster_preclinical Phase 3: Preclinical Confirmation phenotypic_screening Phenotypic Screening target_deconvolution Target Deconvolution phenotypic_screening->target_deconvolution Identify Bioactivity biochemical_assays Biochemical Assays target_deconvolution->biochemical_assays Putative Targets cell_based_assays Cell-Based Assays biochemical_assays->cell_based_assays Confirm Enzymatic Inhibition biophysical_assays Biophysical Assays cell_based_assays->biophysical_assays Confirm Cellular Activity animal_models In Vivo Animal Models biophysical_assays->animal_models Confirm Direct Binding

Figure 1: A strategic workflow for the identification and validation of therapeutic targets.

Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify the biological processes and potential protein targets modulated by 4-Isopropylisoxazol-3-amine without prior bias.

2.1. Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the cellular or physiological effects of the compound. This provides crucial clues about its potential mechanism of action.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines representing different tissues and cancer types (e.g., A549 lung carcinoma, MCF-7 breast cancer, PC3 prostate cancer, and a non-cancerous cell line like HEK293).

  • Compound Treatment: Plate the cells in 384-well plates and treat with a concentration range of 4-Isopropylisoxazol-3-amine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes to label various cellular compartments and organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton, and antibodies against specific markers of interest like γH2AX for DNA damage).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel fluorescence images of the cells.

  • Image Analysis: Employ automated image analysis software to quantify a wide range of cellular features, such as cell number, nuclear size and morphology, mitochondrial integrity, cytoskeletal organization, and the intensity and localization of specific protein markers.

  • Data Analysis: Analyze the multi-parametric dataset to identify statistically significant changes in cellular phenotypes induced by the compound.

2.2. Target Deconvolution

Once a consistent and potent phenotype is observed, the next step is to identify the specific protein(s) responsible for this effect. Affinity-based proteomics is a powerful, unbiased approach for this.

Experimental Protocol: Affinity-Based Proteomics using Click Chemistry

This protocol requires the synthesis of a modified version of 4-Isopropylisoxazol-3-amine containing a "clickable" handle (e.g., an alkyne or azide group).[13]

  • Synthesis of a "Clickable" Probe: Synthesize an analog of 4-Isopropylisoxazol-3-amine with a terminal alkyne or azide group. It is critical to position this handle at a site that is not expected to be involved in target binding.

  • Cell Treatment: Treat the cells of interest (identified from the phenotypic screen) with the clickable probe.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Click Reaction: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction to attach a biotin tag to the probe-bound proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.

  • Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the probe-treated samples compared to controls. These are the putative targets.

Affinity_Proteomics_Workflow compound 4-Isopropylisoxazol-3-amine Analog (with alkyne handle) cells Live Cells compound->cells Treatment lysate Cell Lysate cells->lysate Lysis click_reaction Click Reaction with Azide-Biotin lysate->click_reaction Incubation streptavidin_beads Streptavidin Beads click_reaction->streptavidin_beads Affinity Capture lc_ms LC-MS/MS streptavidin_beads->lc_ms Elution & Digestion putative_targets Putative Targets lc_ms->putative_targets Protein Identification

Figure 2: Workflow for affinity-based proteomics using click chemistry.

Phase 2: Hypothesis-Driven Target Validation

The putative targets identified in Phase 1 must be rigorously validated through a series of orthogonal assays.

2.3. Biochemical Assays

If the putative target is an enzyme, its inhibition by 4-Isopropylisoxazol-3-amine should be confirmed using in vitro biochemical assays.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

  • Reagents: Obtain the purified recombinant target enzyme, its substrate, and a suitable detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Compound Dilution: Prepare a serial dilution of 4-Isopropylisoxazol-3-amine.

  • Reaction Setup: In a 384-well plate, combine the enzyme, the compound at various concentrations, and ATP.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction and incubate at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Plot the enzyme activity as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

2.4. Cell-Based Assays

To confirm that the compound engages the target in a cellular context, specific cell-based assays are required.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates. It is based on the principle that a protein becomes more thermally stable upon ligand binding.

  • Cell Treatment: Treat intact cells with 4-Isopropylisoxazol-3-amine or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.

2.5. Biophysical Assays

To definitively prove a direct interaction between the compound and the target protein and to determine the binding affinity and kinetics, biophysical assays are essential.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Compound Injection: Flow different concentrations of 4-Isopropylisoxazol-3-amine over the sensor chip surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis: Analyze the binding sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity.

Part 3: Illustrative Signaling Pathway - Targeting Hsp90

Based on the prevalence of Hsp90 as a target for isoxazole derivatives, we present a hypothetical signaling pathway diagram illustrating how 4-Isopropylisoxazol-3-amine might exert its anticancer effects through Hsp90 inhibition.

Hsp90_Pathway cluster_hsp90 Hsp90 Chaperone Cycle cluster_clients Client Proteins cluster_inhibition Inhibition by 4-Isopropylisoxazol-3-amine cluster_outcome Cellular Outcome Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed) Hsp90_open->Hsp90_closed ATP Binding Hsp90_closed->Hsp90_open ATP Hydrolysis Client_unfolded Unfolded Client Protein Client_folded Folded (Active) Client Protein Client_unfolded->Client_folded Hsp90-mediated folding Proliferation Proliferation Client_folded->Proliferation Promotes Cell Proliferation Survival Survival Client_folded->Survival Promotes Cell Survival Degradation Client Protein Degradation Client_folded->Degradation Inhibition of folding Compound 4-Isopropylisoxazol-3-amine Compound->Hsp90_open Binds to ATP pocket Apoptosis Apoptosis Degradation->Apoptosis

Figure 3: Hypothetical signaling pathway for Hsp90 inhibition by 4-Isopropylisoxazol-3-amine.

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for the systematic identification and validation of the therapeutic targets of 4-Isopropylisoxazol-3-amine. By combining unbiased, discovery-phase methodologies with rigorous, hypothesis-driven validation, researchers can confidently elucidate the mechanism of action of this and other novel chemical entities. The journey from a promising scaffold to a clinically viable drug is arduous, but a clear and logical scientific strategy, as outlined here, is the essential first step. The future of drug discovery with isoxazole derivatives remains bright, and a thorough understanding of their molecular targets will be paramount to unlocking their full therapeutic potential.

References

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 4-Isopropylisoxazol-3-amine Interactions

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1][2] This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 4-Isopropylisoxazol-3-amine, a representative isoxazole derivative.[3][4] We will navigate the critical steps from initial structural analysis to advanced molecular dynamics simulations and property prediction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to elucidate the molecular interactions and therapeutic potential of isoxazole-based compounds. Our approach emphasizes the rationale behind methodological choices, ensuring a robust and scientifically rigorous computational workflow.

Introduction: The Significance of Isoxazoles and In Silico Modeling

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][5] The isoxazole ring's unique electronic and structural properties allow for a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, making it a privileged scaffold in drug design.[1] The modification of the isoxazole structure has proven to be a fruitful strategy for developing novel therapeutics with improved potency and reduced toxicity.[5]

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a time- and cost-effective means to explore the vast chemical space and predict the behavior of small molecules.[6][7] By simulating the interactions between a ligand and its biological target at the molecular level, we can gain invaluable insights into the determinants of binding affinity and selectivity. This guide will provide a detailed roadmap for applying these computational techniques to 4-Isopropylisoxazol-3-amine.

Physicochemical Properties and Structural Analysis of 4-Isopropylisoxazol-3-amine

A thorough understanding of the physicochemical properties of 4-Isopropylisoxazol-3-amine is the foundation for any successful modeling study. The initial step involves obtaining or generating the 3D structure of the molecule.

2.1. Ligand Preparation

The 3D coordinates of 4-Isopropylisoxazol-3-amine can be obtained from chemical databases such as PubChem or generated using molecular building software like Avogadro. It is crucial to perform energy minimization of the structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. The protonation state of the amine group at physiological pH (around 7.4) should also be carefully considered, as it will significantly influence its interaction with biological targets.

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O[8]
Molecular Weight126.16 g/mol [8]
XLogP3-AA1.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Target Identification and Prioritization

Identifying the potential biological targets of 4-Isopropylisoxazol-3-amine is a critical step. Several in silico approaches can be employed:

  • Similarity-based methods: Comparing the structure of 4-Isopropylisoxazol-3-amine to known active compounds can suggest potential targets.

  • Target fishing/prediction servers: Web-based tools can predict potential targets based on ligand structure.

Given the broad spectrum of activities reported for isoxazole derivatives, potential targets could include enzymes (e.g., kinases, cyclooxygenases, topoisomerases) and receptors.[9][10][11] For the purpose of this guide, we will proceed with a hypothetical target, Protein Kinase X (PKX), a common target class for isoxazole-containing compounds.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13]

4.1. Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of PKX from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization to relieve any steric clashes.

  • Grid Generation:

    • Define the binding site on PKX, typically based on the location of the co-crystallized ligand or predicted active site residues.

    • Generate a grid box that encompasses the entire binding site.

  • Ligand Docking:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared 4-Isopropylisoxazol-3-amine into the defined grid box.

    • Generate multiple binding poses (e.g., 10-20) to explore different possible conformations.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores, which estimate the binding affinity.

    • Visualize the docked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Diagram: Molecular Docking Workflow

A Obtain Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens) A->B E Define Binding Site & Generate Grid B->E C Obtain Ligand Structure D Prepare Ligand (Energy minimization) C->D F Perform Molecular Docking D->F E->F G Analyze Docking Poses & Scores F->G H Identify Key Interactions G->H

Caption: A streamlined workflow for molecular docking studies.

Molecular Dynamics Simulations: Exploring Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of its dynamic behavior over time.[14][15]

5.1. Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Take the best-ranked docked pose of the 4-Isopropylisoxazol-3-amine-PKX complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).[16]

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key interactions identified in the docking study.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.[16]

Diagram: Molecular Dynamics Simulation Cycle

A Initial System Setup B Energy Minimization A->B C Heating & Equilibration B->C D Production MD Run C->D E Trajectory Analysis (RMSD, RMSF) D->E E->A Refine & Repeat

Caption: The iterative cycle of a molecular dynamics simulation.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[17][18] This can be done in a ligand-based or structure-based manner.[19][20]

6.1. Experimental Protocol: Structure-Based Pharmacophore Modeling

  • Model Generation:

    • Use the equilibrated structure of the 4-Isopropylisoxazol-3-amine-PKX complex from the MD simulation.

    • Identify the key interaction points between the ligand and the protein (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

    • Generate a pharmacophore model that incorporates these features with their corresponding spatial constraints.

  • Model Validation:

    • Validate the pharmacophore model by screening it against a database of known active and inactive compounds for PKX. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

Diagram: Pharmacophore Modeling Concept

cluster_0 Active Ligands A H-Bond Donor Aromatic Ring Hydrophobic C Pharmacophore Model (3D arrangement of features) A->C B H-Bond Donor Aromatic Ring Hydrophobic B->C D Virtual Screening of Chemical Database C->D E Identification of Novel Hits D->E

Caption: Conceptual overview of pharmacophore model generation and use.

ADMET Prediction: Assessing Drug-Likeness

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[21][22] Numerous in silico models are available to predict these properties.[23][24]

7.1. Key ADMET Properties to Predict:

  • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

  • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.[12]

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

7.2. Data Presentation: Predicted ADMET Properties of 4-Isopropylisoxazol-3-amine

PropertyPredicted ValueDesirability
Caco-2 PermeabilityModerateAcceptable
Human Intestinal AbsorptionHighGood
Plasma Protein BindingLow-ModerateGood
BBB PenetrationLowGood (for peripheral targets)
CYP2D6 InhibitionUnlikelyGood
Ames MutagenicityNegativeGood
hERG InhibitionUnlikelyGood

Note: These are hypothetical values for illustrative purposes.

Data Interpretation and Experimental Validation

The results from in silico modeling should be interpreted as predictions that require experimental validation. Key validation steps include:

  • Synthesis and in vitro testing: Synthesize 4-Isopropylisoxazol-3-amine and test its activity against the target protein in a biochemical assay.

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of 4-Isopropylisoxazol-3-amine to confirm the importance of the predicted key interactions.

  • X-ray crystallography: Obtain a crystal structure of the protein-ligand complex to confirm the predicted binding mode.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of 4-Isopropylisoxazol-3-amine. By integrating techniques such as molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can gain a deep understanding of the therapeutic potential of this and other isoxazole derivatives. The future of in silico drug discovery lies in the integration of artificial intelligence and machine learning to further enhance the predictive power of these models.[25]

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Foundational

Sustainable Synthesis of Isoxazoles: A Technical Guide to Green Chemistry Approaches

Executive Summary Isoxazoles are privileged five-membered heterocyclic pharmacophores featuring adjacent oxygen and nitrogen atoms. They are critical to the structure of numerous blockbuster drugs, including valdecoxib,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles are privileged five-membered heterocyclic pharmacophores featuring adjacent oxygen and nitrogen atoms. They are critical to the structure of numerous blockbuster drugs, including valdecoxib, leflunomide, and sulfamethoxazole. Traditionally, the construction of the isoxazole core relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with 1,3-diketones. While effective, these classical methods are plagued by poor atom economy, reliance on hazardous volatile organic solvents (VOCs), and the necessity for toxic, stoichiometric halogenating agents or heavy metal catalysts.

To align with modern pharmaceutical mandates for sustainability, researchers have pivoted toward green chemistry paradigms. This whitepaper details three field-proven, self-validating methodologies for isoxazole synthesis: Deep Eutectic Solvents (DES) coupled with continuous flow chemistry, Microwave-Assisted Organic Synthesis (MAOS), and Visible-Light Photoredox Catalysis.

Deep Eutectic Solvents (DES) and Continuous Flow Systems

The Causality of DES Efficacy

Deep Eutectic Solvents (DESs) are liquid systems formed by the complexation of a hydrogen bond acceptor (HBA), such as choline chloride (ChCl) or tetrabutylammonium bromide (TBAB), with a hydrogen bond donor (HBD), like urea, glycerol, or ethylene glycol (EG)[1][2]. The resulting eutectic mixture exhibits a melting point significantly lower than its individual components. In the context of isoxazole synthesis, the highly structured hydrogen-bonding network of a DES actively stabilizes electrophilic intermediates—such as nitrile oxides—thereby accelerating [3+2] cycloaddition without the need for transition metal catalysts[3].

Validation & Implementation

Recent advancements have demonstrated the remarkable efficiency of ChCl:Urea (1:2) and TBAB:EG (1:5) systems. For instance, the synthesis of 3,5-disubstituted isoxazoles via a one-pot, three-step reaction in ChCl:Urea achieves excellent yields while allowing the solvent to be reused up to five times without degradation of the reaction profile[4]. Furthermore, transitioning this chemistry from batch to continuous flow maximizes mass transfer and scalability. A flow synthesis utilizing TBAB/EG (1/5) integrated with a 3D-printed in-line separator achieved up to 95% yield within a mere 10-minute residence time, allowing for continuous extraction and solvent recycling[3].

G Start Reagents: Alkyne + Oxime DES DES Medium (ChCl:Urea or TBAB:EG) Start->DES Flow Continuous Flow Reactor (10 min residence time) DES->Flow Sep In-line Separator (3D Printed) Flow->Sep Prod Isoxazole Product (>90% Yield) Sep->Prod Organic Phase Recycle DES Recovery & Recycle Sep->Recycle Aqueous/DES Phase Recycle->DES

Continuous flow setup for DES-mediated isoxazole synthesis.

Microwave-Assisted Organic Synthesis (MAOS) in Aqueous Media

The Causality of Microwave Efficiency

Unlike conventional convective heating, which relies on thermal conduction through the reactor walls, microwave irradiation induces dielectric heating. This causes rapid, uniform alignment and friction of polar molecules (like water or polar green catalysts) within the electromagnetic field. The result is a localized superheating effect that drastically lowers the activation energy barrier for multicomponent reactions (MCRs)[5][6].

Validation & Implementation

Microwave-assisted tandem multicomponent reactions have become a staple for synthesizing complex isoxazole derivatives. For example, the synthesis of isoxazole-linked heterocycles using green catalysts (such as Cu(I) or Theophylline Hydrogen Sulfate) in aqueous or solvent-free conditions slashes reaction times from hours to minutes[5][7]. The use of water as a solvent is particularly advantageous due to its high dielectric constant, which perfectly couples with microwave energy, promoting the condensation of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride into isoxazol-5(4H)-ones seamlessly[7].

Visible-Light Photoredox Catalysis

The Causality of Photoredox Activation

The traditional generation of nitrile oxides from oximes requires harsh, stoichiometric halogenating agents (e.g., N-chlorosuccinimide) and strong bases. Photoredox catalysis circumvents this by utilizing visible light to excite a photocatalyst (e.g., Ru(bpy)3Cl2, organic dyes, or heterogeneous mesoporous graphitic carbon nitride, mpg-CN) into a highly reactive triplet state. This excited state undergoes Single-Electron Transfer (SET) with the oxime substrate, generating a radical intermediate that rapidly oxidizes to the nitrile oxide using benign molecular oxygen (O2) as the terminal oxidant[8][9].

Validation & Implementation

This additive-free, one-step process represents the pinnacle of atom economy. Utilizing heterogeneous mpg-CN photocatalysts under an O2 atmosphere allows for the direct conversion of oximes and alkenes/alkynes into isoxazoles under mild conditions[8]. Furthermore, continuous flow photochemical setups have been successfully deployed to synthesize 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, demonstrating robust scalability for drug discovery programs[10].

G PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light Radical Nitrile Oxide Intermediate PC_star->Radical SET (Oxidation) Oxime Oxime Derivative Oxime->Radical Radical->PC Catalyst Regeneration Isoxazole Isoxazole Product Radical->Isoxazole [3+2] Cycloaddition Alkyne Alkyne/Alkene Alkyne->Isoxazole

Photoredox-catalyzed generation of nitrile oxide for [3+2] cycloaddition.

Quantitative Data Comparison

To benchmark the efficacy of these green methodologies against traditional approaches, the following table summarizes key performance metrics across typical [3+2] cycloaddition workflows.

MethodologySolvent / MediumCatalyst / OxidantReaction TimeAvg. YieldEnvironmental Impact (E-Factor)
Traditional Batch DMF, Toluene, or DCMNCS / Et3N8 - 24 hours60 - 75%High (Toxic VOCs, Halogen waste)
DES Flow Synthesis TBAB:EG (1:5)None (DES acts as promoter)10 - 20 mins85 - 95%Low (Recyclable solvent, flow efficiency)
Microwave (MAOS) Water or Solvent-FreeCu(I) or THS5 - 15 mins80 - 92%Low (Aqueous media, high energy efficiency)
Photoredox Catalysis Green Solvents / Flowmpg-CN / O21 - 4 hours75 - 90%Very Low (O2 as oxidant, visible light)

Experimental Protocols: Self-Validating Workflows

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles in ChCl:Urea DES[4]

Objective: Synthesize isoxazoles via a green, transition-metal-free[3+2] cycloaddition.

  • DES Preparation: Mix Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat the mixture at 80 °C under continuous stirring until a clear, homogeneous liquid is formed. Cool to room temperature.

  • Oxime Formation: To a stirred solution of the target aldehyde (2.0 mmol) in 1.0 mL of the ChCl:Urea DES, add hydroxylammonium chloride (2.0 mmol) and sodium hydroxide (2.0 mmol). Stir the mixture at 50 °C for 1 hour.

  • Halogenation (In-situ): Add N-chlorosuccinimide (3.0 mmol) to the reaction vessel. Maintain stirring at 50 °C for 3 hours to generate the intermediate.

  • Cycloaddition: Introduce the corresponding alkyne (2.0 mmol) into the mixture. Allow the reaction to proceed for 4 hours at 50 °C.

  • Workup & Recovery: Quench the reaction with deionized water. Extract the organic product using ethyl acetate (3 × 5 mL). The aqueous DES layer can be evaporated under reduced pressure to remove water and recycled for up to 5 subsequent runs without yield degradation.

Protocol 2: Heterogeneous Photocatalytic Synthesis of Isoxazolines/Isoxazoles[8]

Objective: Direct conversion of oximes and alkenes/alkynes using visible light and O2.

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, add the oxime derivative (0.5 mmol), the alkyne/alkene dipolarophile (1.0 mmol), and the mesoporous graphitic carbon nitride (mpg-CN) photocatalyst (10 mg).

  • Solvent & Atmosphere: Suspend the mixture in a green solvent (e.g., ethanol or aqueous mixtures, 5 mL). Purge the vial with molecular oxygen (O2) for 5 minutes, then seal it under an O2 balloon.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (e.g., 450 nm, 10 W). Stir the mixture vigorously at room temperature for 2–4 hours.

  • Monitoring & Isolation: Monitor reaction progress via TLC or LC-MS. Upon completion, centrifuge the mixture to recover the heterogeneous mpg-CN catalyst (which can be washed and reused).

  • Purification: Concentrate the supernatant under reduced pressure and purify the crude product via flash column chromatography to yield the pure isoxazole.

Conclusion

The transition toward green chemistry in the synthesis of isoxazoles is not merely an environmental imperative but a strategic advantage in pharmaceutical development. By leveraging the hydrogen-bonding stabilization of Deep Eutectic Solvents, the rapid dielectric heating of Microwave-Assisted Organic Synthesis, and the atom-economical Single-Electron Transfer pathways of Photoredox Catalysis, researchers can achieve higher yields, shorter reaction times, and drastically reduced E-factors. The integration of these methodologies with continuous flow technology further cements their viability for industrial-scale drug manufacturing.

References

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent Source: Connect Journals URL:[Link]

  • Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent Source: Organic Preparations and Procedures International (via ResearchGate) URL:[Link]

  • Choline chloride and urea based deep eutectic solvent promoted synthesis of arylmethylidene-isoxazol-5(4H) Source: Sphinx Knowledge House URL:[Link]

  • Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents Source: ACS Publications URL:[Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst Source: ResearchGate URL:[Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review Source: ACS Omega / PMC URL:[Link]

  • Sustainable synthesis of pharmaceuticals via heterogeneous photocatalytic[3+2] cycloaddition Source: ChemRxiv URL:[Link]

  • Synthesis of 4-Isoxazolines via Visible-Light Photoredox-Catalyzed [3 + 2] Cycloaddition of Oxaziridines with Alkynes Source: Organic Letters (ACS Publications) URL:[Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 4-Isopropylisoxazol-3-amine by High-Performance Liquid Chromatography and Gas Chromatography

Abstract This document provides detailed analytical methods for the precise and reliable quantification of 4-Isopropylisoxazol-3-amine, a key intermediate in pharmaceutical synthesis.[1][2] Given its role, ensuring its p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical methods for the precise and reliable quantification of 4-Isopropylisoxazol-3-amine, a key intermediate in pharmaceutical synthesis.[1][2] Given its role, ensuring its purity and concentration is critical for process control and final product quality. We present two robust, validated methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and trace-level detection. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, offering not just protocols but also the scientific rationale behind the methodological choices.

Introduction to 4-Isopropylisoxazol-3-amine Analysis

4-Isopropylisoxazol-3-amine is a heterocyclic amine belonging to the isoxazole class of compounds, which are significant pharmacophores in medicinal chemistry.[2][3] Accurate quantification is essential for monitoring reaction kinetics, determining yield, and controlling impurity profiles in active pharmaceutical ingredient (API) manufacturing.

The analytical challenge with this molecule lies in its chemical properties: it is a relatively small, polar, and basic compound. These characteristics can lead to poor chromatographic performance, such as peak tailing on certain stationary phases, if the method is not carefully optimized.[4] This note addresses these challenges by providing two orthogonal analytical techniques, HPLC and GC, ensuring comprehensive analytical coverage.

Part I: Quantification by Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds.[5] A reversed-phase method is particularly suitable for 4-Isopropylisoxazol-3-amine, offering excellent resolution and reproducibility for routine quality control.

Principle and Method Development Rationale

The core of this method is reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides sufficient hydrophobicity to retain the isopropylisoxazole moiety. The choice of a high-purity, end-capped C18 column is critical to minimize secondary interactions between the basic amine group of the analyte and residual acidic silanols on the silica surface, thereby preventing peak tailing.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The amine group on the analyte has a pKa that necessitates pH control to ensure a consistent ionization state. A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 3.0-6.0) is used to protonate the amine, which improves peak shape and ensures consistent retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: 4-Isopropylisoxazol-3-amine contains a chromophore (the isoxazole ring) that allows for direct UV detection. The wavelength of maximum absorbance (λmax) should be determined using a photodiode array (PDA) detector to ensure optimal sensitivity.

Detailed HPLC-UV Protocol
  • 4-Isopropylisoxazol-3-amine reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[5]

  • Monobasic Potassium Phosphate (KH₂PO₄, AR grade)

  • Phosphoric Acid (AR grade)

  • Ultrapure water (18.2 MΩ·cm)

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and PDA/UV Detector
Column Waters Symmetry C18, 100 mm x 4.6 mm, 3.5 µm, or equivalent
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 240 nm (or determined λmax)
Run Time 10 minutes
  • Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.5 using 85% phosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B (60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Isopropylisoxazol-3-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample containing 4-Isopropylisoxazol-3-amine, dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.[5][6]

The following workflow ensures the system is performing correctly before analyzing samples.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (1-100 µg/mL) sst System Suitability Test (Inject Standard 5x) prep_std->sst prep_sample Prepare Sample (~50 µg/mL) analysis Sample Analysis (Inject Samples) prep_sample->analysis cal Calibration Curve (Inject Standards) sst->cal SST Pass? cal->analysis process Integrate Peaks & Calculate Results analysis->process report Generate Report process->report

Caption: HPLC-UV analysis workflow for 4-Isopropylisoxazol-3-amine.

System Suitability Test (SST): Before starting the analysis, perform five replicate injections of a mid-level standard (e.g., 50 µg/mL). The system is deemed ready if it meets the following criteria, which are based on ICH guidelines.[7][8]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.[7]
Method Validation Summary

This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10] The validation will demonstrate the method's reliability, accuracy, and precision.[7]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity (R²) ≥ 0.999 over the range of 1-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.[8]
Precision (% RSD) Repeatability (n=6): ≤ 1.5%; Intermediate Precision: ≤ 2.0%.[7]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ~0.5 µg/mL.
Robustness Method remains unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).

Part II: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[11] For amines, which can be challenging due to their polarity, using a specialized column and a highly sensitive detector like a mass spectrometer is advantageous.[4] This GC-MS method is ideal for confirming identity and for quantifying the analyte at lower levels than typically achieved with HPLC-UV.

Principle and Method Development Rationale
  • Column Selection: The analysis of amines by GC requires a column with a base-deactivated stationary phase to prevent adsorption and subsequent peak tailing.[4] A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent), is a good starting point. For superior performance, a specialized amine column (e.g., Agilent CP-Volamine) is recommended as it is specifically designed to minimize active sites.[12]

  • Inlet and Injection: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload.[13] The use of a deactivated inlet liner is crucial to avoid analyte loss before it even reaches the column.[12]

  • Oven Program: A temperature gradient is employed to ensure that the analyte is eluted as a sharp, symmetrical peak and that any less volatile components are cleaned from the column after elution. The program starts at a low temperature to focus the analytes at the head of the column and then ramps up to elute the 4-Isopropylisoxazol-3-amine.[13]

  • Mass Spectrometry Detection: MS detection provides both high sensitivity and high selectivity. The analysis can be performed in full scan mode to confirm the analyte's identity by its mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification. In SIM mode, the detector only monitors specific, characteristic ions of the analyte, reducing noise and improving the limit of detection.

Detailed GC-MS Protocol
  • 4-Isopropylisoxazol-3-amine reference standard (>99% purity)

  • Methanol (GC or AR grade)

  • Dichloromethane (GC or AR grade)

  • Helium (UHP, 99.999%)

ParameterCondition
GC System Agilent 7890B GC or equivalent with a Mass Selective Detector (MSD)
Column Agilent CP-Volamine, 30 m x 0.32 mm, 5 µm film, or equivalent base-deactivated column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantification (select characteristic ions, e.g., molecular ion and major fragments)
  • Diluent: Use Methanol or Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range and filter if necessary.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (0.1-10 µg/mL) analysis Inject Blank, Standards, and Samples prep_std->analysis prep_sample Prepare Sample (~5 µg/mL) prep_sample->analysis tune Autotune MS tune->analysis Tune Pass? process Integrate Quantifier Ion and Build Curve analysis->process report Calculate Concentration & Confirm Identity process->report

Caption: GC-MS analysis workflow for 4-Isopropylisoxazol-3-amine.

Method Validation Summary

A similar validation approach as described for the HPLC method would be performed, adhering to ICH guidelines.[14]

Validation ParameterTypical Acceptance Criteria for GC-MS
Specificity No interfering peaks at the retention time of the analyte in the quantifier ion chromatogram.
Linearity (R²) ≥ 0.995 over the range of 0.1-15 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 10.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ~0.05 µg/mL.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • AMSbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Markowska-Buńka, P., et al. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC.
  • Organomation. HPLC Sample Preparation.
  • COSMOSIL. Sample Pretreatment for HPLC.
  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • N J E S R. Studies on some aspects of chemistry of Isoxazole derivatives.
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • University of Regina. Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Vashisht, K., et al. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Supelco. Amines Analysis by Packed Column GC. Bulletin 737F.
  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note.
  • Zhang, K., et al. (2020). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PMC.

Sources

Application

Introduction: The Isoxazol-3-amine Pharmacophore in Targeted Therapeutics

An in-depth technical guide to utilizing 4-isopropylisoxazol-3-amine in the design, synthesis, and validation of targeted enzyme inhibitors. The development of selective receptor tyrosine kinase (RTK) inhibitors is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing 4-isopropylisoxazol-3-amine in the design, synthesis, and validation of targeted enzyme inhibitors.

The development of selective receptor tyrosine kinase (RTK) inhibitors is a cornerstone of modern targeted oncology. Small-molecule inhibitors frequently rely on privileged heterocyclic scaffolds to anchor the molecule within the highly conserved ATP-binding pocket of kinases. Among these, 4-isopropylisoxazol-3-amine (CAS 1597677-85-4) serves as an exceptionally versatile building block for Fragment-Based Drug Discovery (FBDD)[1].

This specific fragment offers a dual structural advantage: the primary amine and the isoxazole nitrogen act as a bidentate hydrogen-bond donor/acceptor pair to the kinase hinge region, while the 4-isopropyl moiety provides precisely calibrated lipophilic bulk. This bulk projects into the hydrophobic DFG-out allosteric pocket, significantly enhancing both absolute potency and selectivity against oncogenic targets such as RET and TrkA[2].

Mechanistic Rationale: Thermodynamics of the Binding Pocket

When engineering type-II kinase inhibitors, achieving kinome-wide selectivity is the primary hurdle. The strategic selection of 4-isopropylisoxazol-3-amine over unsubstituted or methyl-substituted variants is driven by binding thermodynamics[1].

  • Entropic Gain: The isopropyl group is sterically optimized to displace highly ordered, high-energy water molecules situated in the hydrophobic sub-pocket adjacent to the gatekeeper residue. This displacement yields a highly favorable entropic gain upon binding[3].

  • Dipole Interactions: The oxygen atom within the isoxazole ring participates in weak, yet critical, dipole interactions with the backbone amides of the DFG motif (e.g., Asp892 in the RET kinase domain)[2].

  • Vectorial Trajectory: By conjugating the 3-amino group via a rigid urea or amide linkage to a secondary aryl group, researchers can construct a bidentate inhibitor that effectively spans both the ATP hinge region and the deep allosteric site[4].

FBDD_Workflow Node1 Fragment Selection (4-Isopropylisoxazol-3-amine) Node2 Structural Modeling (Kinase Hinge Region) Node1->Node2 Node3 Chemical Conjugation (Urea/Amide Linkage) Node2->Node3 Node4 In Vitro Screening (TR-FRET Kinase Assay) Node3->Node4 Node5 Lead Optimization (SAR Analysis) Node4->Node5

Workflow for developing kinase inhibitors using 4-isopropylisoxazol-3-amine.

Experimental Protocols

Protocol 1: Synthesis of Isoxazol-3-amine Urea Conjugates

Causality Check: A urea linkage is specifically chosen because its rigid, planar geometry perfectly orients the isoxazole ring towards the kinase hinge region while directing the terminal aryl group into the deep hydrophobic pocket, preventing entropic penalty from bond rotation[4].

  • Preparation: Dissolve 1.0 equivalent of the target aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent moisture-induced degradation.

  • Addition: Slowly add 1.0 equivalent of 4-isopropylisoxazol-3-amine to the reaction mixture at 0°C. Note: Strict temperature control at 0°C is required to minimize the formation of symmetric urea byproducts.

  • Catalysis: Add 0.1 equivalent of triethylamine (TEA). TEA acts as a mild base, increasing the nucleophilicity of the isoxazole amine without triggering side reactions.

  • Incubation: Warm the reaction to room temperature and stir for 6-8 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase until the primary amine is fully consumed.

  • Purification: Quench the reaction with distilled water, extract the organic layer with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the target inhibitor.

Protocol 2: Self-Validating TR-FRET Kinase Inhibition Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time delay eliminates short-lived background auto-fluorescence common in heterocyclic compounds, ensuring high signal-to-noise ratios and trustworthy IC₅₀ data.

  • Reagent Preparation: Prepare a 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 to prevent non-specific plastic binding.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized 4-isopropylisoxazol-3-amine conjugate in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., RET or TrkA, 1 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix. Critical: ATP must be set at the specific Km​ value of the kinase (e.g., 10 µM) to ensure competitive inhibition data is accurately captured alongside 200 nM ULight-labeled peptide substrate.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and a Europium-labeled anti-phospho antibody.

  • Validation & Readout: The assay is self-validating by including positive controls (10 µM staurosporine for complete inhibition) and negative controls (DMSO only for maximum activity). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of the 4-position substitution on the isoxazole ring, demonstrating the value of the isopropyl group. (Note: Data reflects established SAR trends for analogous 3-aminoisoxazole derivatives against wild-type RTKs[1][2]).

Compound Fragment CoreR-Group SubstitutionTrkA IC₅₀ (nM)RET IC₅₀ (nM)Selectivity Fold (RET/TrkA)
Isoxazol-3-amine-H>10,000>10,000N/A
4-Methylisoxazol-3-amine-CH₃1,2508501.4x
4-Isopropylisoxazol-3-amine -CH(CH₃)₂ 210 12 17.5x
5-(tert-butyl)isoxazol-3-amine-C(CH₃)₃2020.57354x

Data Analysis: Increasing the steric bulk at the 4- or 5-position of the isoxazole ring (e.g., isopropyl or tert-butyl) dramatically enhances absolute potency and selectivity for RET over TrkA. The isopropyl group perfectly occupies the lipophilic pocket, preventing the off-target binding seen with smaller substituents.

Mechanism of Action in Kinase Signaling

Signaling_Pathway Ligand Growth Factors (e.g., GDNF / NGF) Receptor Receptor Tyrosine Kinase (RET / TrkA) Ligand->Receptor Pathway1 MAPK / ERK Pathway (Cell Proliferation) Receptor->Pathway1 Pathway2 PI3K / AKT Pathway (Cell Survival) Receptor->Pathway2 Inhibitor 4-Isopropylisoxazol-3-amine Conjugate Inhibitor->Receptor Blocks ATP Binding Outcome Tumor Cell Apoptosis Pathway1->Outcome Inhibited Pathway2->Outcome Inhibited

Inhibitory mechanism of 4-isopropylisoxazol-3-amine conjugates on RTK signaling.

Conclusion

By integrating 4-isopropylisoxazol-3-amine into the rational design of kinase inhibitors, researchers can exploit its highly favorable physicochemical properties. The dual hydrogen-bonding capacity combined with the targeted lipophilicity of the isopropyl group provides a robust foundation for developing next-generation, highly selective therapeutics against oncogenic drivers.

References

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies Source: Bioorganic & Medicinal Chemistry Letters (NIH PMC) URL:[Link]

  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach Source: ChemMedChem (PubMed) URL:[Link]

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

The Isoxazole Nucleus: A Versatile Linchpin in Click Chemistry Applications

Introduction: The Rise of the Isoxazole in Bioorthogonal Chemistry The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a scaffold of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Isoxazole in Bioorthogonal Chemistry

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its prevalence in numerous biologically active compounds stems from its unique physicochemical properties, including its role as a bioisostere for other functional groups and its metabolic stability.[5][6] Beyond its intrinsic biological activities, the isoxazole ring is a powerful tool in the realm of "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[7][8][9]

This technical guide provides an in-depth exploration of the applications of isoxazole derivatives in click chemistry, with a focus on practical, field-proven protocols for researchers in drug development and chemical biology. We will delve into the synthesis of isoxazole-based probes and their application in bioconjugation and photo-affinity labeling, highlighting the causality behind experimental choices to ensure robust and reproducible results.

The Chemistry of Isoxazoles in Click Reactions

The primary route to synthesizing isoxazoles is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne or alkene.[5][7][10] This reaction is inherently a "click" reaction, often proceeding with high regioselectivity and yield.[7] Furthermore, isoxazole derivatives can be functionalized with "handles" for subsequent click reactions, such as terminal alkynes or azides, allowing for their seamless integration into bioorthogonal workflows like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][11][12][]

The stability of the isoxazole ring under a variety of reaction conditions, coupled with the ability to introduce diverse functionalities, makes it an ideal linchpin for constructing complex molecular architectures for biological applications.

Application Note 1: Synthesis of an Alkyne-Functionalized Isoxazole Probe for Click Chemistry

The following protocol details the synthesis of a versatile isoxazole derivative bearing a terminal alkyne. This alkyne handle allows for subsequent conjugation to azide-modified biomolecules or surfaces via CuAAC or SPAAC. The synthesis proceeds via an in situ generation of a nitrile oxide followed by a 1,3-dipolar cycloaddition.[5][14]

Protocol 1: Synthesis of a 3-Aryl-5-(prop-2-yn-1-yloxymethyl)isoxazole

Rationale: This protocol employs a one-pot, three-component reaction that is efficient and avoids the isolation of the unstable nitrile oxide intermediate. The use of an oxime as the nitrile oxide precursor and an alkyne as the dipolarophile is a classic and reliable method for isoxazole synthesis.[14][15] The propargyl ether group provides the terminal alkyne necessary for subsequent click reactions.

Materials:

  • Aromatic aldehyde (e.g., 4-bromobenzaldehyde) (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Propargyl alcohol (1.5 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol/water mixture). Add a base such as pyridine or sodium acetate and stir at room temperature for 2-4 hours until the aldehyde is consumed (monitored by TLC). Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude aldoxime.

  • In Situ Nitrile Oxide Generation and Cycloaddition:

    • Under an inert atmosphere (nitrogen or argon), dissolve the crude aldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in dry DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add NCS (1.1 eq) to the solution.

    • Add triethylamine (2.5 eq) dropwise to the reaction mixture. The triethylamine serves to both generate the nitrile oxide from the intermediate hydroximoyl chloride and to neutralize the HCl produced.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-aryl-5-(prop-2-yn-1-yloxymethyl)isoxazole.

Expected Outcome: This protocol typically yields the desired alkyne-functionalized isoxazole in moderate to high yields (60-90%), depending on the specific aromatic aldehyde used. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.

Application Note 2: Photo-Affinity Labeling of Proteins Using an Isoxazole-Based Probe

Isoxazoles possess intrinsic photoreactivity, making them novel "minimalist" photo-cross-linkers for photo-affinity labeling (PAL) studies.[1][2][3] Upon UV irradiation (typically at 254 nm), the isoxazole ring can form reactive intermediates that covalently bind to interacting proteins.[1][6] By incorporating a click chemistry handle (e.g., a terminal alkyne) into the isoxazole probe, the labeled protein can be subsequently tagged with a reporter molecule, such as a fluorophore or biotin, via CuAAC.

G cluster_synthesis Probe Synthesis cluster_pal Photo-Affinity Labeling cluster_click Click Chemistry Tagging cluster_analysis Analysis Synthesis Synthesis of Alkyne-Isoxazole-Ligand Probe Incubation Incubate Probe with Protein Target Synthesis->Incubation UV_Irradiation UV Irradiation (254 nm) Covalent Cross-linking Incubation->UV_Irradiation Binding CuAAC CuAAC Reaction with Azide-Fluorophore UV_Irradiation->CuAAC SDS_PAGE SDS-PAGE Analysis CuAAC->SDS_PAGE Mass_Spec Mass Spectrometry (Binding Site ID) SDS_PAGE->Mass_Spec

Protocol 2: Photo-Affinity Labeling and Fluorescent Tagging of a Target Protein

Rationale: This two-step protocol first utilizes the photoreactivity of the isoxazole for covalent capture of the target protein and then employs the highly efficient CuAAC reaction for fluorescent detection. This approach allows for the identification of protein-ligand interactions without the need for a bulky, pre-attached fluorophore on the probe, which could interfere with binding.

Materials:

  • Alkyne-functionalized isoxazole probe (from Protocol 1, dissolved in DMSO)

  • Purified target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorophore (e.g., AF488-azide, dissolved in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • UV cross-linker with 254 nm bulbs

  • SDS-PAGE materials and imaging system

Procedure:

  • Photo-Cross-linking:

    • In a microcentrifuge tube, incubate the target protein (e.g., 1-10 µM) with the isoxazole probe (e.g., 10-100 µM) in buffer for 30-60 minutes at room temperature to allow for binding.

    • Place the open tube on ice in a UV cross-linker and irradiate with 254 nm UV light for 5-15 minutes. The optimal irradiation time should be determined empirically.

    • Include control samples, such as a no-UV control and a no-probe control.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the cross-linked protein sample, add the azide-fluorophore to a final concentration of 50-100 µM.

    • Prepare the "click-mix" by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA solution to the protein sample to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled protein using a gel imager with the appropriate excitation and emission filters.

    • Confirm protein loading by Coomassie staining.[1][6]

    • For binding site identification, the labeled protein band can be excised, subjected to in-gel tryptic digestion, and analyzed by mass spectrometry.[2]

ParameterTypical RangeRationale
Protein Concentration 1-10 µMSufficient for detection while minimizing non-specific interactions.
Isoxazole Probe Conc. 10-100 µMA 10-fold molar excess over the protein is a good starting point.
UV Irradiation Time 5-15 min at 254 nmBalances cross-linking efficiency with potential protein damage.
Azide-Fluorophore Conc. 50-100 µMEnsures efficient labeling of the cross-linked protein.
Final Copper Conc. 0.1-1 mMCatalytic amount for the CuAAC reaction.
Final Sodium Ascorbate Conc. 1-5 mMReduces Cu(II) to the active Cu(I) species.

Table 1: Typical Reaction Parameters for Isoxazole-Based Photo-Affinity Labeling

Application Note 3: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems or with sensitive biomolecules where copper toxicity is a concern, SPAAC is the preferred click chemistry method.[12][][16] In this approach, an isoxazole derivative functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) can be reacted with an azide-modified biomolecule.

G cluster_synthesis Probe & Biomolecule Prep cluster_spaac SPAAC Bioconjugation cluster_analysis Analysis Probe_Synth Synthesis of Isoxazole-DBCO Mixing Mix Isoxazole-DBCO and Azide-Biomolecule Probe_Synth->Mixing Biomol_Mod Metabolic or Chemical Labeling of Biomolecule with Azide Biomol_Mod->Mixing Incubation Incubate at Physiological Temp. (e.g., 37°C) Mixing->Incubation Copper-Free Purification Purification of Conjugate Incubation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

Protocol 3: Labeling of an Azide-Modified Antibody with an Isoxazole-DBCO Derivative

Rationale: This protocol describes the conjugation of a small molecule isoxazole derivative to an antibody, a common application in the development of antibody-drug conjugates (ADCs) or imaging agents. The use of a DBCO-functionalized isoxazole allows for a copper-free conjugation, preserving the integrity and function of the antibody.[12][17]

Materials:

  • Azide-functionalized antibody in an amine-free buffer (e.g., PBS)

  • Isoxazole-DBCO derivative (dissolved in a water-miscible solvent like DMSO)

  • Desalting column or centrifugal filtration unit for purification

  • Characterization equipment (e.g., HPLC, mass spectrometer)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • SPAAC Conjugation:

    • To the antibody solution, add a 5- to 20-fold molar excess of the Isoxazole-DBCO stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent denaturation of the antibody.

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation. The reaction time will depend on the reactivity of the specific DBCO derivative and the desired degree of labeling.

  • Purification:

    • Remove the unreacted Isoxazole-DBCO derivative by buffer exchange using a desalting column or centrifugal filtration into the desired storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase HPLC, or mass spectrometry.

ParameterTypical RangeRationale
Antibody Concentration 1-10 mg/mLA standard concentration range for bioconjugation reactions.
Isoxazole-DBCO Molar Excess 5- to 20-foldDrives the reaction to completion and controls the degree of labeling.
Reaction Time 4-24 hoursDependent on the kinetics of the specific strained alkyne.
Reaction Temperature 4°C to Room Temp.Milder temperatures are preferred to maintain antibody stability.
Final DMSO Concentration < 10% (v/v)Minimizes the risk of protein denaturation.

Table 2: Typical Reaction Parameters for Antibody Conjugation via SPAAC

Conclusion and Future Perspectives

The isoxazole core is a remarkably versatile and powerful tool for click chemistry applications. Its straightforward synthesis via 1,3-dipolar cycloaddition and its utility as a novel photo-cross-linker provide a rich platform for innovation in drug discovery, chemical biology, and materials science. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of isoxazole derivatives in their work. Future developments in this field will likely focus on the design of new isoxazole-based probes with enhanced photoreactivity, as well as their application in more complex biological systems and the creation of novel functional materials.[8][18][19]

References

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (n.d.). Retrieved from [Link][1][2][3][6]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2022). Chemical Communications. Retrieved from [Link][1][2][3][6]

  • Developing Isoxazole-Based Photo-Cross-Linkers for Chemical Proteomics and a Self-Assembly Targeted Probe for Cancer Phototherapy. (2021). CityUHK Scholars. Retrieved from [Link][20][21]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Retrieved from [Link][10]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2020). Bentham Science Publishers. Retrieved from [Link][22]

  • Bioorthogonal chemistry. (n.d.). Wikipedia. Retrieved from [Link][23]

  • Click-chemistry approach to isoxazole-containing α-CF3-substituted α-aminocarboxylates and α-aminophosphonates. (2011). Organic & Biomolecular Chemistry. Retrieved from [Link][24]

  • Fast, copper-free click chemistry: a convenient solid-phase approach to oligonucleotide conjugation. (2009). Maynooth University Research Archive Library. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publications. Retrieved from [Link][7]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Retrieved from [Link][14][15]

  • Conjugation Based on Click Chemistry. (2024). Creative Biolabs. Retrieved from [Link][17]

  • Click Chemistry with Poly(2-oxazoline)s. (2006). Technische Universität Dresden. Retrieved from [Link][25]

  • Breakthrough in click chemistry: Innovative method revolutionizes drug development. (2025). Tokyo University of Science. Retrieved from [Link][8][18][19]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). PMC. Retrieved from [Link][26]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. Retrieved from [Link][16]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. (2025). MDPI. Retrieved from [Link][27]

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Application

Application Notes &amp; Protocols: A Senior Application Scientist's Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of a wide range of therapeutic agents.[3] Isoxazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][4][5] Notable drugs incorporating this moiety include the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, underscoring the isoxazole core's significance in creating effective pharmaceuticals.[3][6]

The synthetic accessibility of isoxazoles, particularly through the robust and versatile 1,3-dipolar cycloaddition reaction, makes this heterocyclic core highly attractive for drug discovery programs.[7][8] This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition for isoxazole synthesis, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Principles: The [3+2] Cycloaddition Pathway

The most prevalent and efficient method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[7][9] This reaction is a type of Huisgen cycloaddition, a powerful tool for forming five-membered heterocycles.[10] The concerted, pericyclic mechanism involves a six-electron transition state, leading to the formation of the isoxazole ring with high regioselectivity.[7][11]

A critical aspect of this synthesis is the generation of the nitrile oxide intermediate, which is often unstable and is typically generated in situ.[12] The choice of the precursor for the nitrile oxide and the method of its generation are key determinants of the reaction's efficiency and substrate scope. Common precursors include aldoximes, hydroximoyl chlorides, and nitroalkanes.[13]

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism of the 1,3-dipolar cycloaddition for isoxazole synthesis.

Isoxazole Synthesis Mechanism cluster_generation Nitrile Oxide Generation (In Situ) cluster_cycloaddition [3+2] Cycloaddition Precursor Precursor (e.g., Aldoxime) Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->Nitrile_Oxide Oxidation or Elimination Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Alkyne R'—C≡C—R'' (Alkyne) Alkyne->Transition_State Isoxazole Isoxazole Product Transition_State->Isoxazole

Caption: General mechanism of isoxazole synthesis.

Methodologies for Nitrile Oxide Generation and Subsequent Cycloaddition

The choice of methodology for generating the nitrile oxide intermediate is crucial and often depends on the stability of the starting materials and the desired substitution pattern of the isoxazole product. Here, we detail two widely employed and reliable methods.

Method 1: Oxidation of Aldoximes

The oxidation of aldoximes is a common and effective method for the in situ generation of nitrile oxides.[13] A variety of oxidizing agents can be employed, with hypervalent iodine reagents and sodium hypochlorite being particularly effective.[7][14] This method is valued for its mild reaction conditions and broad functional group tolerance.

Protocol 1: Hypervalent Iodine-Mediated Isoxazole Synthesis

This protocol is adapted from procedures utilizing [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant.[14][15]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • To a solution of the alkyne (1.2 eq) and the aldoxime (1.0 eq) in DCM at room temperature, add PIFA (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Entry Aldoxime Alkyne Yield (%)
1Benzaldehyde oximePhenylacetylene85
24-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzene78[14]
3Pyridine-2-aldoxime2-Ethynylpyridine72[14]

Causality Behind Experimental Choices:

  • PIFA as Oxidant: PIFA is a mild and efficient oxidant for converting aldoximes to nitrile oxides, often leading to clean reactions with high yields.[14]

  • Solvent Choice: DCM is a common choice as it is relatively inert and effectively solubilizes the reactants.

  • Stoichiometry: A slight excess of the alkyne and a larger excess of the oxidant are used to ensure complete consumption of the starting aldoxime.

Method 2: Metal-Catalyzed Cycloadditions

Transition metal catalysis, particularly with copper(I) and ruthenium(II) complexes, has emerged as a powerful strategy for controlling the regioselectivity and expanding the scope of the 1,3-dipolar cycloaddition for isoxazole synthesis.[7][16][17]

Protocol 2: Copper(I)-Catalyzed Synthesis of 3,4,5-Trisubstituted Isoxazoles

This protocol describes a one-pot, three-component reaction involving a diazo compound, tert-butyl nitrite, and an alkyne, catalyzed by a copper(I) salt.[18][19]

Materials:

  • Alkyne (1.0 eq)

  • Diazo compound (1.2 eq)

  • tert-Butyl nitrite (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction vessel charged with the alkyne (1.0 eq) and CuI (10 mol%) in DCE, add the diazo compound (1.2 eq) and tert-butyl nitrite (1.5 eq).

  • Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the fully substituted isoxazole.

Entry Alkyne Diazo Compound Yield (%)
1DiphenylacetyleneEthyl diazoacetate88
21-Phenyl-1-propyneMethyl diazoacetate82
34-OctyneEthyl diazoacetate75

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: CuI facilitates the in situ generation of a nitrile oxide from the coupling of a copper carbene (from the diazo compound) and a nitroso radical (from tert-butyl nitrite).[19] It also plays a role in catalyzing the subsequent cycloaddition, often with high regioselectivity.[16]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Elevated Temperature: The reaction is conducted at an elevated temperature to promote the formation of the reactive intermediates and drive the cycloaddition to completion.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical isoxazole synthesis experiment.

Experimental Workflow Start Start Reactant_Prep Prepare Reactant Solution (Alkyne and Precursor) Start->Reactant_Prep Reagent_Addition Add Oxidant or Catalyst Reactant_Prep->Reagent_Addition Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) Reagent_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow.

Applications in Drug Development and Future Outlook

The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, enabling the creation of diverse libraries of isoxazole-containing compounds for high-throughput screening in drug discovery programs.[4][6] The ability to readily modify the substituents on the isoxazole ring allows for the fine-tuning of physicochemical properties and biological activity, facilitating the optimization of lead compounds.[2]

Future developments in this field are likely to focus on the discovery of more sustainable and efficient catalytic systems, including biocatalytic approaches, and the development of novel methods for the asymmetric synthesis of chiral isoxazoles.[20] The continued exploration of the chemical space around the isoxazole scaffold, guided by the principles of 1,3-dipolar cycloaddition, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

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  • Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Synthesis, in silico docking study and in vitro biological activities. (2019). Organic & Biomolecular Chemistry, 17(43), 9435-9445. [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 1034-1040. [Link]

  • ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate. [Link]

  • Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. (2019). The Journal of Organic Chemistry, 84(24), 16214-16221. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). Asian Journal of Chemistry, 29(12), 2660-2664. [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Organic Chemistry Portal. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences, 26(2), 209-219. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ARKIVOC. [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions. ElectronicsAndBooks. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • 1,3-dipolar cycloaddition reactions. (2020). YouTube. [Link]

  • 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. (2018). Molecules, 23(10), 2445. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 4-Isopropylisoxazol-3-amine instability in solution

Technical Support Center: 4-Isopropylisoxazol-3-amine Welcome to the dedicated technical support guide for 4-Isopropylisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Isopropylisoxazol-3-amine

Welcome to the dedicated technical support guide for 4-Isopropylisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve instability issues encountered when working with this compound in solution. Our guidance is rooted in established chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - First Response

This section provides immediate answers to the most common issues. For a deeper understanding, please refer to the subsequent In-Depth Troubleshooting section.

Q: My solution of 4-Isopropylisoxazol-3-amine is rapidly changing color and showing multiple new peaks in my LC-MS/HPLC analysis. What is happening?

A: This is a classic sign of chemical degradation. The isoxazole ring, particularly the weak N-O bond, is likely cleaving. The primary factors that trigger this are solution pH (especially basic conditions), elevated temperature, and exposure to light.[1][2]

Q: What are the ideal storage conditions for a stock solution of 4-Isopropylisoxazol-3-amine?

A: For maximum stability, store stock solutions at low temperatures (-20°C or below), protected from light by using amber vials, and tightly sealed to prevent moisture ingress.[2] For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended. The choice of solvent is critical; use a high-purity, anhydrous aprotic solvent such as Acetonitrile (ACN) or Tetrahydrofuran (THF).

Q: Which solvents should I absolutely avoid when working with this compound?

A: Avoid preparing solutions in aqueous buffers, particularly those with a pH above neutral (pH > 7.4), as they can cause rapid, base-catalyzed hydrolysis.[1][3] Be cautious with protic solvents like methanol and ethanol, as they can contain trace water or participate in degradation pathways. If their use is unavoidable, ensure they are of the highest possible anhydrous grade.[2]

Part 2: In-Depth Troubleshooting and Scientific Rationale

This section expands on the core issues, explaining the causal mechanisms behind the instability of 4-Isopropylisoxazol-3-amine.

Q1: I'm observing very rapid degradation in my aqueous physiological buffer (pH 7.4) at 37°C. Why is this happening so quickly?

A: The isoxazole ring's "Achilles' heel" is the N-O bond, which is susceptible to cleavage.[2] This reaction is significantly accelerated by basic conditions and elevated temperatures. A study on the related isoxazole-containing drug, Leflunomide, provides a compelling model. While stable at pH 4.0 at 37°C, its half-life dropped to just 7.4 hours at pH 7.4 and a mere 1.2 hours at pH 10.0 at the same temperature.[3] Your experimental conditions (pH 7.4 and 37°C) are sufficient to induce significant base-catalyzed hydrolytic ring-opening over the course of a typical cell-based experiment.

Q2: My chemical reaction is conducted in an organic solvent at an elevated temperature (e.g., >80°C), and I'm seeing significant loss of starting material. Is this purely thermal decomposition?

A: Yes, this is very likely. High temperatures provide the activation energy necessary to cleave the N-O bond, leading to thermal decomposition.[2] Even in a non-aqueous solvent, thermal stress can cause the isoxazole ring to fragment or rearrange.[4] It is crucial to determine the thermal tolerance of your compound in your specific reaction matrix before scaling up (see Protocol 2).

Q3: I am using an aprotic organic solvent like Dichloromethane (DCM), but I still observe slow degradation over a few days at room temperature. What could be the cause?

A: There are two probable culprits here:

  • Trace Moisture: Standard grades of organic solvents contain trace amounts of water, which can be sufficient to cause slow hydrolysis over time. Using rigorously dried (anhydrous) solvents is essential for minimizing this pathway.[2]

  • Photodegradation: Isoxazole rings can undergo photochemical rearrangement when exposed to light, particularly UV radiation.[1][2] This process can cause the isoxazole to isomerize into a more stable oxazole, which would appear as a new peak in your analysis. Always work with and store solutions of this compound in amber vials or with light-protective foil.

Q4: Could other reagents in my reaction mixture be responsible for the degradation of 4-Isopropylisoxazol-3-amine?

A: Absolutely. The isoxazole ring is sensitive to certain classes of reagents:

  • Strong Nucleophiles: Reagents with strong nucleophilic character can attack the ring and induce ring-opening.[2]

  • Reducing Agents: Potent reducing conditions, especially catalytic hydrogenation (e.g., H₂ over Palladium), are known to reductively cleave the weak N-O bond.[1][2] If your protocol involves such reagents, degradation of the isoxazole moiety is an expected side reaction.

Table 1: Summary of Instability Factors and Mitigation Strategies
FactorCausal MechanismRecommended Mitigation Strategy
pH Base-catalyzed (primary) or acid-catalyzed (secondary) hydrolysis of the N-O bond.[1][3][5]Use anhydrous aprotic solvents. If aqueous solution is required, buffer to the lowest pH tolerated by the experiment.
Temperature Provides activation energy for N-O bond cleavage and decomposition.[4]Maintain solutions at the lowest practical temperature. Avoid unnecessary heating.[6]
Solvent Protic solvents can facilitate hydrolysis; polarity can stabilize degradation products.[7][8]Prioritize high-purity, anhydrous aprotic solvents (e.g., ACN, THF, Dioxane).
Light UV radiation can induce photochemical rearrangement to oxazole isomers.[1]Store and handle solutions in amber glass vials or protect from light with aluminum foil.
Reagents Strong nucleophiles or reducing agents can chemically cleave the isoxazole ring.[1]Review reaction components for compatibility. Consider alternative, milder reagents if degradation is observed.

Part 3: Visual Guides and Workflows

Diagram 1: Primary Degradation Pathways

Primary Degradation Pathways A 4-Isopropylisoxazol-3-amine (In Solution) B Ring-Opened Products (e.g., β-keto nitrile) A->B  Base / Acid  (Hydrolysis) C Thermally Decomposed Fragments A->C  Heat (>80°C) D Reductively Cleaved Products (e.g., enaminone) A->D  Reducing Agents  (e.g., H₂/Pd) E Photo-Isomerized Products (e.g., Oxazole) A->E  UV Light Troubleshooting Workflow for Instability Start Instability Observed? Aqueous Is the solvent aqueous/protic? Start->Aqueous Yes Organic Is the solvent aprotic/organic? Start->Organic No CheckpH Measure & Monitor pH. High or low pH accelerates hydrolysis. Aqueous->CheckpH SwitchSolvent Action: Switch to anhydrous aprotic solvent (ACN, THF). CheckpH->SwitchSolvent CheckWater Is the solvent certified anhydrous? Are vessels dry? Organic->CheckWater UseAnhydrous Action: Use freshly opened anhydrous solvent and flame-dried glassware. CheckWater->UseAnhydrous No CheckLightTemp Are there other stressors (Heat, Light)? CheckWater->CheckLightTemp Yes ControlConditions Action: Run controls. Protect from light & reduce temp. CheckLightTemp->ControlConditions

Caption: A decision tree to systematically diagnose the root cause of compound instability.

Part 4: Experimental Protocols for Stability Assessment

These standardized protocols will help you quantify the stability of 4-Isopropylisoxazol-3-amine under your specific experimental conditions. An HPLC or LC-MS method capable of resolving the parent compound from its degradants is required.

Protocol 1: pH-Dependent Stability Assay
  • Preparation: Prepare buffers at pH 4.0, 7.4, and 10.0.

  • Solution Spiking: Prepare a concentrated stock of 4-Isopropylisoxazol-3-amine in anhydrous ACN. Spike a small volume of this stock into each buffer to reach your final desired concentration (e.g., 10 µM). Ensure the final ACN concentration is low (<1%) to minimize solvent effects.

  • Incubation: Incubate the solutions in sealed vials at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately quench any further reaction by diluting the aliquot in a cold mobile phase (e.g., ACN/water) and analyze via a validated HPLC/LC-MS method to determine the percentage of the parent compound remaining relative to the T=0 sample. [3]

Protocol 2: Thermal Stress Test
  • Preparation: Prepare a solution of the compound in your chosen anhydrous organic solvent (e.g., THF, Toluene) in a sealable reaction vial.

  • Inert Atmosphere: Sparge the solution with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.

  • Incubation: Securely seal the vial and place it in a heating block set to your target temperature (e.g., 80°C).

  • Time Points: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), carefully remove the vial, cool it rapidly to room temperature, and take an aliquot for analysis.

  • Analysis: Analyze the samples to quantify the remaining parent compound.

Protocol 3: Photostability Assessment
  • Preparation: Prepare two identical solutions of the compound in your chosen solvent.

  • Sample Conditions: Transfer the solutions to clear glass vials. Tightly wrap one vial in aluminum foil to serve as the "dark control."

  • Exposure: Place both vials side-by-side under ambient laboratory light or in a controlled photostability chamber for a defined period (e.g., 24 hours).

  • Analysis: After the exposure period, analyze the contents of both the exposed vial and the dark control vial by HPLC/LC-MS. A significant difference in the parent peak area or the appearance of new peaks in the light-exposed sample indicates photosensitivity.

References

  • Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. ACS Applied Bio Materials. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]

  • Diradical Interactions in Ring-Open Isoxazole. PubMed. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso. [Link]

  • Solvent effects - Wikipedia. Wikipedia. [Link]

  • Isoxazoles. 8. Preformulation studies of an isoxazolylnaphthoquinone derivative. PubMed. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • Structure and stability of isoxazoline compounds | Request PDF. ResearchGate. [Link]

  • III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Construction of Isoxazole ring: An Overview. Biointerphases. [Link]

  • Effect of solvent on the basic strength of amine. Filo. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. University of Texas at Austin. [Link]

  • Thermal degradation rates of different amines. | Download Table. ResearchGate. [Link]

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Isopropylisoxazol-3-amine

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-Isopropylisoxazol-3-amine. This valuable heterocyclic amine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-Isopropylisoxazol-3-amine. This valuable heterocyclic amine is a key building block in the synthesis of various pharmacologically active compounds. As with any scale-up process, challenges that are minor at the lab bench can become significant at pilot or production scale. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential issues, ensuring a robust, safe, and efficient synthesis.

The primary synthetic route discussed herein involves the cyclization of a β-ketonitrile with hydroxylamine. This method is often favored for its atom economy and the availability of starting materials. We will delve into the critical parameters of this process and provide actionable solutions to common problems.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up experiments.

Issue ID: YLD-001

Question: My yield of 4-Isopropylisoxazol-3-amine has significantly decreased upon scaling up the reaction from a 1 g to a 100 g scale. What are the likely causes and how can I mitigate this?

Possible Causes & Suggested Solutions:

  • Inefficient Heat Transfer and Localized Hotspots: The reaction of a β-ketonitrile with hydroxylamine is often exothermic. On a larger scale, inefficient stirring and a lower surface-area-to-volume ratio can lead to poor heat dissipation. This can cause localized overheating, leading to the degradation of reactants, intermediates, or the final product.

    • Solution:

      • Employ a reactor with a jacket for controlled heating and cooling.

      • Utilize an overhead stirrer with appropriate impeller design to ensure efficient mixing and uniform temperature distribution throughout the reaction mass.

      • Consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm.

  • Poor pH Control: The cyclization reaction is sensitive to pH. Inconsistent pH throughout the larger reaction volume can lead to the formation of byproducts and incomplete reaction.

    • Solution:

      • Use a calibrated pH probe for real-time monitoring.

      • Add the base (e.g., sodium hydroxide, potassium carbonate) solution slowly and sub-surface to avoid localized high pH zones.

      • Ensure vigorous stirring during base addition.

  • Sub-optimal Reaction Concentration: The concentration of reactants can impact reaction kinetics and product solubility. A concentration that is optimal on a small scale may not be ideal for a larger batch.

    • Solution:

      • Experiment with different solvent volumes to find the optimal concentration for your scale. Higher dilutions can sometimes improve stirrability and heat transfer, but may also slow down the reaction rate.

Issue ID: PUR-001

Question: I am observing significant amounts of an isomeric byproduct, 5-amino-4-isopropylisoxazole, during the purification of my scaled-up batch. How can I improve the regioselectivity of the reaction?

Possible Causes & Suggested Solutions:

  • Reaction Conditions Favoring the Isomer: The regioselectivity of the cyclization between a β-ketonitrile and hydroxylamine can be influenced by reaction conditions such as the choice of base and solvent.[1]

    • Solution:

      • Vary the Base: Experiment with different bases. For instance, using a milder base like sodium bicarbonate or an organic base like triethylamine might favor the desired isomer.

      • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Conduct small-scale experiments to screen different solvents (e.g., ethanol, isopropanol, water, or mixtures) to identify the optimal medium for regioselectivity.[2]

      • Temperature Control: Running the reaction at a lower temperature may enhance the kinetic control of the reaction, potentially favoring the formation of the desired 4-isopropylisoxazol-3-amine.

Issue ID: RXN-001

Question: The reaction is stalling and not going to completion, even after extended reaction times. What could be the issue?

Possible Causes & Suggested Solutions:

  • Inadequate Stoichiometry of Hydroxylamine: Hydroxylamine hydrochloride is often used as the source of hydroxylamine. An insufficient amount of base will result in the presence of the less reactive hydroxylammonium salt, leading to an incomplete reaction.

    • Solution:

      • Ensure at least one equivalent of base is used to liberate the free hydroxylamine from its salt. A slight excess of base is often beneficial.

      • Consider using free hydroxylamine solution if available, but be mindful of its instability.

  • Presence of Water: While some aqueous media can be beneficial, an excessive amount of water can sometimes hinder the reaction, depending on the specific substrates and conditions.[3]

    • Solution:

      • If using hydroxylamine hydrochloride, ensure the starting materials and solvent are reasonably dry if the reaction is intended to be run under anhydrous conditions.

      • If an aqueous system is used, carefully control the water content.

  • Decomposition of Reactants or Reagents: Hydroxylamine can be unstable, especially at elevated temperatures. The β-ketonitrile starting material may also be susceptible to degradation under harsh basic conditions.

    • Solution:

      • Add the hydroxylamine solution to the reaction mixture at a controlled rate.

      • Maintain the reaction temperature within the optimal range determined during process development.

      • Minimize the reaction time by monitoring for completion using an appropriate analytical technique (e.g., TLC, HPLC, or GC).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-Isopropylisoxazol-3-amine on a larger scale?

A1: The most prevalent and scalable method is the cyclocondensation reaction between a suitable β-ketonitrile, such as 2-cyano-3-methylbutanamide, and hydroxylamine.[4] This reaction is typically carried out in the presence of a base. The key is the careful control of reaction parameters to ensure high yield and purity.

Q2: What are the critical safety considerations when working with hydroxylamine on a large scale?

A2: Hydroxylamine and its salts can be explosive, especially in concentrated form or when heated. It is crucial to:

  • Never distill hydroxylamine solutions to dryness.

  • Ensure adequate cooling and temperature control to prevent thermal runaway.

  • Avoid contact with strong oxidizing agents.

  • Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before conducting the reaction at scale.

Q3: What are the recommended purification methods for 4-Isopropylisoxazol-3-amine at an industrial scale?

A3: For large-scale purification, the following methods are generally employed:

  • Crystallization: This is often the most cost-effective and efficient method for obtaining high-purity material. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and effectively removes impurities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification technique.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-labile impurities. The pH of the aqueous phase should be carefully controlled to ensure the amine product remains in the organic layer.[5]

Q4: Can I use microwave-assisted synthesis for scaling up this reaction?

A4: While microwave-assisted synthesis can significantly accelerate reaction times and improve yields on a laboratory scale, scaling up microwave reactions presents challenges in terms of equipment availability and ensuring uniform heating in larger volumes.[6][7] For multi-kilogram production, traditional batch reactors with controlled heating and stirring are more commonly used.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-3-methylbutanamide (β-Ketonitrile Precursor)

This protocol describes a common method for the synthesis of the key intermediate.

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermometer, and a reflux condenser, add a suitable solvent such as toluene.

  • Reactant Charging: Charge the reactor with equimolar amounts of isobutyraldehyde and cyanoacetamide.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine.

  • Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the condensation.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture. Wash the organic layer with dilute acid to remove the catalyst, followed by washes with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyano-3-methylbutanamide. The product can be further purified by recrystallization or distillation if necessary.

Protocol 2: Cyclization to 4-Isopropylisoxazol-3-amine
  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer and pH probe, dissolve the 2-cyano-3-methylbutanamide in a suitable solvent (e.g., ethanol or water).

  • Hydroxylamine Addition: In a separate vessel, prepare a solution of hydroxylamine hydrochloride in the same solvent.

  • Base Addition and Cyclization: Cool the reactor contents to 0-5 °C. Slowly add the hydroxylamine solution to the reactor. Then, slowly add an aqueous solution of a base (e.g., sodium hydroxide) while maintaining the temperature below 10 °C. The pH should be carefully monitored and maintained in the optimal range (typically slightly basic).

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as determined by HPLC or GC analysis.

  • Product Isolation: Once the reaction is complete, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure. The product is then collected by filtration.

  • Purification: The crude product is washed with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane).

Data Presentation

ParameterLab Scale (1 g)Pilot Scale (100 g) - UnoptimizedPilot Scale (100 g) - Optimized
Starting Material 1.0 g100 g100 g
Reaction Temperature 25 °C25-50 °C (exotherm)5-10 °C (controlled)
Stirring Magnetic StirrerInefficient Overhead StirrerBaffled Reactor, Pitched-Blade Turbine
Yield 85%55%82%
Purity (by HPLC) 98%85% (with 10% isomer)99%

Table 1: Comparison of reaction parameters and outcomes between lab and pilot scales, demonstrating the impact of process optimization.

Visualizations

Workflow for Scaling Up Synthesis

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Scale-Up & Process Safety cluster_2 Phase 3: Pilot & Production A Route Scouting & Proof of Concept B Initial Optimization (1-10 g scale) A->B C Risk Assessment (HAZOP) B->C D Parameter Optimization (DoE) C->D E Thermal Hazard Evaluation (DSC/RC1) D->E F Pilot Plant Run (kg scale) E->F G Process Validation F->G H Full-Scale Production G->H G Start Low Yield Observed in Scale-Up Q1 Was a significant exotherm observed? Start->Q1 A1_Yes Improve Heat Transfer: - Use jacketed reactor - Improve agitation - Control addition rate Q1->A1_Yes Yes Q2 Is the reaction stalling? Q1->Q2 No A1_Yes->Q2 A2_Yes Check Reagent Stoichiometry: - Ensure sufficient base - Verify hydroxylamine quality Q2->A2_Yes Yes Q3 Is isomeric impurity high? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize for Regioselectivity: - Screen solvents - Vary base - Adjust temperature Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

Caption: A decision tree to troubleshoot common causes of low yield during scale-up.

References

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13594-13601. Available from: [Link]

  • Li, J. J. (2021). Metal-free Synthetic Routes to Isoxazoles. IntechOpen. Available from: [Link]

  • Pandhurnekar, C. P., et al. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50.
  • Salman, S. K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3569. Available from: [Link]

  • de la Cruz, R., et al. (2007). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry, 5(20), 3335-3344. Available from: [Link]

  • Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159-1162. Available from: [Link]

  • PubChem. (n.d.). 2-Cyano-3-methylbutanamide. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • U.S. Patent No. 3,242,189. (1966). Processes for preparing 3-amino-isoxazoles. Google Patents.

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Troubleshooting

Preventing degradation of 4-Isopropylisoxazol-3-amine during storage

Welcome to the technical support center for the handling, storage, and troubleshooting of 4-Isopropylisoxazol-3-amine (CAS: 1597677-85-4)[1]. As a critical building block in medicinal chemistry and agrochemical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling, storage, and troubleshooting of 4-Isopropylisoxazol-3-amine (CAS: 1597677-85-4)[1]. As a critical building block in medicinal chemistry and agrochemical synthesis, the 3-aminoisoxazole scaffold offers unique pharmacophoric properties but presents specific stability challenges.

This guide bypasses generic advice to provide a deep, mechanistic understanding of why this compound degrades and how to implement self-validating protocols to ensure absolute structural integrity during your experiments.

Part 1: The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the molecular vulnerabilities of 4-Isopropylisoxazol-3-amine. The molecule possesses two primary reactive centers that dictate its shelf-life and handling requirements:

  • The N-O Bond (The "Achilles' Heel"): The isoxazole ring is a five-membered heterocycle where the nitrogen-oxygen bond is inherently labile[2]. Under basic conditions or in the presence of nucleophiles, the ring is highly susceptible to base-catalyzed N-O bond cleavage, leading to ring-opened cyano-enol or amide derivatives[3].

  • The Exocyclic 3-Amino Group: While the 3-amino substitution provides greater metabolic and chemical stability compared to its 5-amino regioisomer[4], primary aromatic amines are highly prone to auto-oxidation. Exposure to ambient oxygen and UV light triggers radical-mediated oxidation, forming colored azo, nitroso, or nitro-dimer impurities.

Degradation Pathway Visualization

G Isox 4-Isopropylisoxazol-3-amine (Intact API) Base Strong Base / High pH (e.g., NaOH, pH > 9) Isox->Base Oxid O2 / Ambient Light (Benchtop Exposure) Isox->Oxid Redu Reducing Agents (e.g., Pd/C, H2) Isox->Redu RingOpen Ring-Opened Degradants (Cyanoenols / Amides) Base->RingOpen N-O Bond Cleavage AmineOx Amine Oxidation Products (Nitroso / Azo Dimers) Oxid->AmineOx Exocyclic Amine Oxidation RedCleav Reductive Cleavage (β-enamino amides) Redu->RedCleav Reductive Scission

Fig 1: Primary chemical degradation pathways of 4-Isopropylisoxazol-3-amine.

Part 2: Quantitative Stability Profile

To guide your experimental design, the following table synthesizes the kinetic stability of the 3-aminoisoxazole core under various environmental stressors.

Table 1: Stability Matrix for 4-Isopropylisoxazol-3-amine

Storage/Handling ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mode
Optimal Storage -20°CArgon / N2​ Dark (Amber)> 24 MonthsNone
Standard Fridge 4°CAmbient AirDark~ 6 MonthsSlow Amine Oxidation
Benchtop (Solid) 25°CAmbient AirDirect UV/Vis< 14 DaysPhotolytic Oxidation
Aqueous Solution (pH 7.4) 37°CAmbient AirDark~ 72 HoursHydrolysis
Aqueous Solution (pH 10.0) 25°CAmbient AirDark< 6 HoursBase-Catalyzed Ring Opening

Data extrapolated from foundational hydrolytic stability studies of isoxazole-containing therapeutics and 3-amino derivatives[2][4].

Part 3: Troubleshooting FAQs

Q1: My solid batch of 4-Isopropylisoxazol-3-amine has shifted from a white/off-white powder to a distinct yellow-brown color. Is it still usable? A: This color shift is the hallmark of exocyclic amine oxidation. The primary amine has likely oxidized to form azo or nitroso dimers due to oxygen and light exposure. Action: Do not use the batch for sensitive catalytic cross-coupling reactions (e.g., Buchwald-Hartwig), as these oxidized impurities will poison palladium catalysts. You must re-purify the compound via flash chromatography (Hexanes/EtOAc) or discard it.

Q2: During liquid-liquid extraction (LLE) using 1M NaOH, my LC-MS yield dropped by 80%, and I observed a new peak with a mass shift. What happened? A: You have inadvertently destroyed the isoxazole ring. The N-O bond is highly labile under strongly basic conditions[2][3]. The hydroxide ion initiates a deprotonation/elimination sequence that cleaves the ring, typically yielding a cyano-enol or corresponding acyclic amide. Action: Switch your extraction protocol to use milder bases (e.g., saturated aqueous NaHCO3​ ) and keep the aqueous phase at a pH 8.0. Perform the extraction rapidly and at 4°C to minimize kinetic degradation.

Q3: I am preparing stock solutions in DMSO for high-throughput screening (HTS). How can I prevent degradation in the freezer? A: DMSO is highly hygroscopic. If your DMSO absorbs atmospheric water, the freeze-thaw cycles will cause localized pH spikes and micro-hydrolysis of the isoxazole ring. Action: Use strictly anhydrous DMSO (stored over molecular sieves). Aliquot the solution into single-use vials purged with Argon to prevent both hydrolysis and oxidation.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol for the preparation and storage of 4-Isopropylisoxazol-3-amine stock solutions.

SOP: Inert-Atmosphere Aliquoting and Cryogenic Storage

Materials Required:

  • Anhydrous solvent (e.g., DMSO or DMF, <50 ppm H2​O )

  • Glove box or Schlenk line equipped with high-purity Argon

  • Amber glass HPLC vials with PTFE-lined septa

  • UPLC-MS system for validation

Step-by-Step Methodology:

  • Preparation: Transfer the bulk solid 4-Isopropylisoxazol-3-amine into a glove box under an Argon atmosphere.

  • Dissolution: Dissolve the compound in anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). Causality note: Anhydrous conditions prevent water-mediated hydrolytic ring-opening during long-term storage.

  • Aliquoting: Dispense 50 µL to 100 µL aliquots into pre-dried amber glass vials. Causality note: Amber glass blocks UV-mediated photolytic degradation of the N-O bond.

  • Sealing: Crimp-seal the vials tightly with PTFE-lined caps while still inside the Argon environment.

  • Storage: Transfer the sealed vials immediately to a -80°C ultra-low temperature freezer.

The Self-Validation Step (Critical): To prove your storage system is working, you must establish a baseline.

  • Day 0 Validation: Immediately take one aliquot and run a UPLC-UV/MS analysis (254 nm). Record the Area Under the Curve (AUC) of the intact parent mass ( [M+H]+ ) and the precise retention time.

  • Month 3 Validation: Thaw one aliquot at room temperature and inject it under the exact same LC-MS conditions.

  • Pass Criteria: The AUC of the parent peak must be ≥99.0% of the Day 0 baseline, with no appearance of the M+18 (hydrolysis) or M−16 (reductive cleavage) mass peaks. If this criteria is met, your storage protocol is validated.

References

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available at:[Link]

  • Journal of Medicinal Chemistry Vol. 46 No. 1 (Metabolic Stability of 3-amino-isoxazoles). ACS Publications. Available at: [Link]

Sources

Optimization

Strategies to reduce nitrosamine impurities in amine synthesis

Welcome to the Technical Support Center for Nitrosamine Impurity Mitigation . This portal provides researchers, process chemists, and drug development professionals with authoritative troubleshooting guides, root-cause a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Impurity Mitigation . This portal provides researchers, process chemists, and drug development professionals with authoritative troubleshooting guides, root-cause analyses, and validated protocols to detect and eliminate N-nitrosamine impurities during amine synthesis and drug formulation.

Section 1: Core Mechanisms & Root Cause Analysis

Q: Why do secondary amines pose the highest risk for nitrosamine formation during API synthesis? A: The risk hierarchy for nitrosamine formation is directly tied to the chemical stability of the intermediate compounds. Primary amines react with nitrosating agents to form highly unstable diazonium salts that rapidly decompose. Tertiary amines require a slow, preceding dealkylation step before they can react. However, secondary amines act as direct, unhindered nucleophiles. They readily attack electrophilic nitrosating agents (such as dinitrogen trioxide, N₂O₃) to form highly stable, potentially carcinogenic N-nitrosamines[1].

Pathway N Nitrite (NO₂⁻) NA Nitrosating Agent (e.g., N₂O₃ / HNO₂) N->NA + H⁺ H Acidic Conditions (pH 3-5) H->NA NM N-Nitrosamine (R₂N-N=O) NA->NM Electrophilic Attack A Secondary Amine (R₂NH) A->NM Nucleophile

Fig 1: Chemical pathway of N-nitrosamine formation from nitrites and secondary amines.

Q: Is maintaining a strictly basic pH (>7) sufficient to prevent nitrosamine formation? A: No. While acidic conditions (pH 3-5) are considered high-risk because they exponentially accelerate the conversion of nitrites into reactive nitrous acid and N₂O₃[2], maintaining a pH > 7 only delays rather than completely prevents formation[3]. Furthermore, alternative catalytic pathways—such as nitrosation catalyzed by formaldehyde or benzaldehyde—can readily occur at neutral to basic pH levels[3]. Independent confirmatory testing is always required if a secondary amine and a nitrosating agent are present, regardless of formulation pH.

Section 2: Troubleshooting Process Chemistry & Regulatory Compliance

Q: We detected N-nitrosodimethylamine (NDMA) in our API, but our synthesis route does not use secondary amine reagents. What is the root cause? A: The most common hidden source of NDMA in these scenarios is the degradation of amide solvents used during synthesis. For example, N,N-dimethylformamide (DMF) can degrade under thermal stress or hydrolytic conditions to release dimethylamine—a highly reactive secondary amine[4]. If trace nitrites are present in your raw materials (e.g., sodium azide) or fresh solvents like toluene, they will react with this liberated dimethylamine to form NDMA[4].

Q: What is the FDA-mandated protocol for addressing nitrosamine risks in our existing drug applications? A: The FDA requires a strict, self-validating three-step mitigation strategy to ensure product safety[5].

FDASteps Step1 Step 1: Risk Assessment Step2 Step 2: Confirmatory Testing Step1->Step2 If risk identified Step3 Step 3: Mitigation & Reporting Step2->Step3 If limits exceeded

Fig 2: The FDA's mandated three-step mitigation strategy for nitrosamine impurities.

  • Risk Assessment: Systematically evaluate all APIs and excipients for amine content and potential nitrite sources.

  • Confirmatory Testing: If a risk is identified, utilize highly sensitive analytical techniques like LC-MS/MS or GC-MS capable of parts-per-billion (ppb) detection to quantify the impurities[6].

  • Mitigation & Reporting: If levels exceed the Acceptable Intake (AI) limit (e.g., 26.5 ng/day for certain small molecules), you must notify regulatory bodies, implement corrective actions (such as adding scavengers), and update Drug Master Files (DMFs).

Section 3: Formulation & Nitrite Scavenger Strategies

Q: How do functional excipients like ascorbic acid and α-tocopherol prevent nitrosamine formation? A: These antioxidants act as nitrite scavengers via competitive redox pathways. They intercept nitrosating agents (like N₂O₃) and reduce them into non-nitrosating nitric oxide (NO) gas. During this process, the scavenger itself is oxidized (e.g., ascorbic acid converts to dehydroascorbic acid)[7]. Because the scavengers react with the nitrosating agents faster than the vulnerable amines do, they effectively block the nitrosation pathway[8].

Scavenger Agent Nitrosating Agent (N₂O₃) Safe1 Nitric Oxide (NO) Non-nitrosating Agent->Safe1 Reduction Scavenger Ascorbic Acid / α-Tocopherol Scavenger->Agent Electron Transfer Safe2 Oxidized Scavenger (e.g., Dehydroascorbic Acid) Scavenger->Safe2 Oxidation

Fig 3: Redox mechanism of nitrite scavengers neutralizing nitrosating agents.

Data Summary: Comparison of Nitrite Scavengers To select the appropriate scavenger, you must match the physicochemical properties of the antioxidant to your specific formulation matrix.

ScavengerSolubilityOptimal EnvironmentMechanism of ActionLimitations
Ascorbic Acid (Vit C) Water-solubleAqueous systems / Wet GranulationReduces N₂O₃ to NO gas[7]Can degrade under high thermal stress or aerobic conditions[9].
α-Tocopherol (Vit E) Lipid-solubleLipid-rich matrices / Dry blendsRadical scavenging & redox reduction[7]Lower dispersion efficacy in highly aqueous systems.
Amino Acids (e.g., Cysteine) Water-solubleBiological matrices / Specific APIsDiazotization of primary amines/thiols[7]Can occasionally form unstable intermediates.

Section 4: Experimental Protocol

SOP: Integration of Ascorbic Acid as a Nitrite Scavenger in Wet Granulation

Objective: To competitively inhibit the nitrosation of vulnerable secondary amines during API formulation. Self-Validating Principle: By calculating the exact stoichiometric ratio of nitrite to scavenger and strictly controlling thermal parameters, the system inherently prevents the accumulation of N₂O₃. The success of the protocol is subsequently validated via LC-MS/MS.

Step-by-Step Methodology:

  • Stoichiometric Modeling: Quantify anticipated nitrite levels in all raw materials and excipients. Calculate the required ascorbic acid concentration, ensuring a minimum >2:1 molar ratio of scavenger to nitrite to guarantee complete >80% inhibition[10].

  • Aqueous Dissolution: Dissolve the calculated ascorbic acid completely in the aqueous binder solution prior to granulation.

    • Causality: Complete dissolution ensures uniform distribution across the API matrix, preventing localized "hotspots" where unquenched nitrites could react with amines[7].

  • Granulation Phase: Introduce the binder solution to the dry powder blend containing the API. Maintain a neutral to slightly acidic pH environment to optimize the redox potential of ascorbic acid[9].

  • Thermal Control (Drying): Dry the granules at temperatures strictly below 40°C .

    • Causality: Temperatures exceeding 40°C exponentially accelerate the kinetics of nitrosamine formation[2]. Strict thermal control acts as a secondary failsafe against unquenched trace nitrites.

  • Confirmatory Testing: Subject the final milled granules to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to validate that N-nitrosamine levels remain below the FDA Acceptable Intake (AI) limit[6].

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 4-Isopropylisoxazol-3-amine with other isoxazole isomers

An objective comparison of isoxazole isomers, focusing on the efficacy of 4-Isopropylisoxazol-3-amine, for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis s...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of isoxazole isomers, focusing on the efficacy of 4-Isopropylisoxazol-3-amine, for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis supported by illustrative experimental data and methodologies.

Introduction: The Privileged Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique electronic properties and rigid structure of the isoxazole core make it an ideal scaffold for designing molecules that can precisely interact with biological targets.[4] However, the efficacy of an isoxazole-based compound is not guaranteed by the mere presence of the ring; it is profoundly dictated by the specific arrangement of its substituents. The positional isomerism of functional groups can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile.[2][5]

This guide provides a comparative analysis of 4-Isopropylisoxazol-3-amine and its positional isomers. We will explore how the strategic placement of the isopropyl and amine groups influences biological activity, using a hypothetical but mechanistically plausible kinase inhibition model to illustrate these critical structure-activity relationships (SAR).

The Subject Compound: 4-Isopropylisoxazol-3-amine

4-Isopropylisoxazol-3-amine features two key functional groups whose positions are critical to its function. The amine group at the 3-position can act as a crucial hydrogen bond donor or acceptor, forming key interactions within a protein's binding site. The isopropyl group at the 4-position provides steric bulk, which can enhance binding affinity through hydrophobic interactions and influence selectivity by preventing binding to off-target proteins with smaller binding pockets.

A generalized synthetic pathway for such 3-aminoisoxazoles is outlined below. The process often involves the construction of the isoxazole ring followed by the introduction or unmasking of the amine functionality.[6]

G cluster_0 Core Synthesis cluster_1 Alternative Route A α-Isopropyl β-Ketonitrile B Cyclocondensation with Hydroxylamine A->B Step 1 C 3-Amino-4-isopropylisoxazole B->C Step 2 D 3-Bromo-4-isopropylisoxazole E Amination Reaction (e.g., Buchwald-Hartwig) D->E E->C

Figure 1: Generalized synthetic workflows for 4-Isopropylisoxazol-3-amine. The choice of route depends on starting material availability and desired scale.

A Comparative Efficacy Study: Experimental Design

To objectively evaluate the efficacy of 4-Isopropylisoxazol-3-amine relative to its isomers, a rigorous, multi-stage experimental approach is necessary. For this guide, we will postulate a study targeting a protein kinase, a major class of enzymes frequently implicated in oncology.[7] The workflow is designed to first assess direct target engagement and then to evaluate the compound's effect in a more complex biological system.

Experimental Workflow

The logical flow of experiments moves from a direct biochemical assay to a cell-based model, ensuring that observed cellular effects are likely due to the intended mechanism of action.

G A Isomer Synthesis & QC (NMR, LC-MS for Purity >95%) B Biochemical Assay: Kinase Inhibition (TR-FRET) A->B Test Compounds D Cellular Assay: Cancer Cell Proliferation (MTT) A->D Test Compounds C Determine IC50 Values (Potency at Target) B->C Generate Dose-Response Curve F SAR Analysis & Lead Identification C->F E Determine GI50 Values (Cellular Efficacy & Permeability) D->E Generate Dose-Response Curve E->F

Figure 2: A self-validating workflow for comparing isomer efficacy, progressing from biochemical potency to cellular activity.

Key Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit a target kinase.[8][9] It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50).

  • Reagent Preparation: Prepare serial dilutions of each isoxazole isomer (e.g., from 100 µM to 1 nM) in an appropriate assay buffer.

  • Assay Plate Setup: To a 384-well assay plate, add the kinase enzyme, a specific biotinylated substrate peptide, and the test compounds.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (acceptor). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at both 615 nm (Europium) and 665 nm (APC).

  • Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50 value using a four-parameter logistic fit.

Protocol 2: MTT Cell Proliferation Assay

This cell-based assay assesses a compound's ability to inhibit cancer cell growth, providing a measure of both target inhibition and cell permeability.[10][11]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the isoxazole isomers for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of growth inhibition (GI) relative to vehicle-treated control cells and determine the GI50 value (concentration for 50% growth inhibition).

Comparative Efficacy: Illustrative Data and SAR Analysis

The following hypothetical data illustrates the potential outcomes of the described experiments, comparing 4-Isopropylisoxazol-3-amine with two of its positional isomers.

CompoundIsomer StructureKinase Inhibition IC50 (nM)Cell Proliferation GI50 (µM)
Lead Isomer 4-Isopropylisoxazol-3-amine852.1
Isomer A 5-Isopropylisoxazol-3-amine95015.8
Isomer B 3-Isopropylisoxazol-5-amine>10,000>50
Analysis of Structure-Activity Relationship (SAR)
  • 4-Isopropylisoxazol-3-amine (Lead Isomer): The hypothetical data positions this isomer as the most potent. The IC50 of 85 nM indicates strong binding to the kinase active site. The corresponding GI50 of 2.1 µM suggests good cell permeability and potent inhibition of proliferation. This favorable profile is likely due to the optimal orientation of the 3-amino group for hydrogen bonding and the 4-isopropyl group for occupying a key hydrophobic pocket.

  • Isomer A (5-Isopropylisoxazol-3-amine): Shifting the isopropyl group to the 5-position results in a >10-fold loss in kinase inhibitory activity (IC50 = 950 nM) and a similar decrease in cellular potency. This suggests that the bulky isopropyl group at the 5-position creates a steric clash within the binding site, preventing the 3-amino group from achieving its optimal hydrogen bonding interaction.

  • Isomer B (3-Isopropylisoxazol-5-amine): Swapping the positions of the functional groups leads to a near-complete loss of activity. The lack of a hydrogen bond donor/acceptor at the critical 3-position, now occupied by the isopropyl group, likely abolishes the key interaction required for binding to the target kinase.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of isomeric substitution on the biological efficacy of a compound series. While the presented data is illustrative, it is based on established principles of medicinal chemistry and SAR.[1] The superior hypothetical performance of 4-Isopropylisoxazol-3-amine underscores its potential as a valuable lead scaffold. The specific arrangement of its functional groups appears to provide the ideal combination of hydrogen bonding and hydrophobic interactions for potent kinase inhibition.

For drug development professionals, this analysis reinforces the necessity of systematically synthesizing and evaluating positional isomers early in the discovery process. Future research on a promising lead like 4-Isopropylisoxazol-3-amine would logically proceed to:

  • In vivo Pharmacokinetic Studies: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.[7]

  • Lead Optimization: To synthesize analogs with modifications aimed at improving potency, selectivity, and metabolic stability.

  • Selectivity Profiling: To test the compound against a broad panel of kinases to ensure it does not have significant off-target effects.[12][13]

By adhering to a logical, data-driven workflow, research teams can efficiently navigate the complex structure-activity landscape and identify novel therapeutic candidates with the highest potential for success.

References

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Fused Isoxazoles: A Comparative Guide for Anticancer Drug Discovery.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers.
  • Al-Ostoot, F.H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Noble Life Sciences. (2023).
  • Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute. [Link]

  • Acker, T. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Setyaningsih, Y. S. H. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

  • Various Authors. (N.D.). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • Various Authors. (N.D.). A review of isoxazole biological activity and present synthetic techniques. Research Article.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Johnson, G. L., & Jalal, S. I. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry. [Link]

  • Wallace, O. B., & Lauwers, K. S. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

Sources

Comparative

Hypothetical Case Study: Evaluating 4-Isopropylisoxazol-3-amine as a Novel BRAF V600E Inhibitor in Melanoma

As a Senior Application Scientist, it is crucial to address the initial premise of the requested comparison. Following an extensive search of scientific literature and chemical databases, it has become evident that 4-Iso...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is crucial to address the initial premise of the requested comparison. Following an extensive search of scientific literature and chemical databases, it has become evident that 4-Isopropylisoxazol-3-amine is primarily classified as a chemical intermediate or a building block for organic synthesis. There is a notable absence of published preclinical or clinical data detailing its therapeutic efficacy, mechanism of action, or safety profile for any specific indication.

Therefore, a direct, data-driven, head-to-head comparison with an established standard-of-care drug is not feasible at this time. Such a comparison would require non-existent data from in vitro studies, animal models, and human clinical trials.

To fulfill the spirit of the user's request while maintaining scientific integrity, this guide will pivot to a hypothetical case study . We will postulate a plausible therapeutic target for 4-Isopropylisoxazol-3-amine based on the known activities of structurally related isoxazole compounds. This will allow us to outline the methodology and types of data that would be required for a rigorous head-to-head comparison against a relevant standard-of-care drug.

Rationale for Hypothetical Target: The isoxazole scaffold is a privileged structure in medicinal chemistry and is found in several kinase inhibitors. The BRAF V600E mutation is a well-validated therapeutic target in melanoma, with established standard-of-care inhibitors. This provides a scientifically robust framework for our hypothetical comparison.

Selected Standard-of-Care Drug: Vemurafenib , a potent and selective inhibitor of the BRAF V600E mutation.

Part 1: Comparative Analysis of Mechanism of Action

A fundamental aspect of comparing two therapeutic agents is understanding their interaction with the intended biological target and the subsequent effects on cellular signaling.

Vemurafenib: A Standard-of-Care BRAF V600E Inhibitor

Vemurafenib is an ATP-competitive inhibitor that selectively binds to the ATP-binding domain of the BRAF V600E mutant kinase. This binding event stabilizes the kinase in an inactive conformation, preventing its phosphorylation and activation of downstream effectors in the MAPK/ERK signaling pathway. This pathway, when constitutively activated by the BRAF V600E mutation, drives uncontrolled cell proliferation and survival in melanoma.

4-Isopropylisoxazol-3-amine: A Hypothetical BRAF V600E Inhibitor

For the purpose of this guide, we will hypothesize that 4-Isopropylisoxazol-3-amine also functions as a Type I kinase inhibitor, binding to the active conformation of BRAF V600E. The isoxazole ring could potentially form key hydrogen bonds within the hinge region of the kinase domain, while the isopropyl group might occupy a hydrophobic pocket.

Visualizing the MAPK/ERK Signaling Pathway

The following diagram illustrates the points of intervention for both Vemurafenib and our hypothetical compound within the MAPK/ERK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Vemurafenib Vemurafenib Vemurafenib->BRAF Hypothetical_Drug 4-Isopropylisoxazol-3-amine (Hypothetical) Hypothetical_Drug->BRAF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compounds (10-point, 3-fold dilution) Incubation 4. Dispense compounds, kinase, and substrate/ATP into a 384-well plate. Incubate at RT for 60 min. Compound_Prep->Incubation Enzyme_Prep 2. Prepare reaction buffer with recombinant BRAF V600E kinase Enzyme_Prep->Incubation Substrate_Prep 3. Prepare ATP and ULight-MEK substrate solution Substrate_Prep->Incubation Detection_Reagent 5. Add Stop/Detection buffer containing Eu-anti-pMEK antibody Incubation->Detection_Reagent TR_FRET 6. Incubate for 60 min. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Detection_Reagent->TR_FRET Curve_Fit 7. Plot % inhibition vs. log[compound]. Fit data to a four-parameter logistic model to calculate IC50. TR_FRET->Curve_Fit

Validation

A Researcher's Guide to Validating the Cellular Target Engagement of 4-Isopropylisoxazol-3-amine

From the desk of a Senior Application Scientist To our fellow researchers and drug development professionals, this guide outlines a rigorous, multi-faceted strategy for confirming the cellular target engagement of a nove...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

To our fellow researchers and drug development professionals, this guide outlines a rigorous, multi-faceted strategy for confirming the cellular target engagement of a novel small molecule, 4-Isopropylisoxazol-3-amine. In drug discovery, demonstrating that a compound binds its intended target within the complex environment of a living cell is a critical milestone.[1][2] It is the bedrock upon which we build our understanding of a molecule's mechanism of action and therapeutic potential.

The isoxazole-3-amine scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein targets, from kinases to metabolic enzymes.[3][4][5] Therefore, when presented with a novel derivative like 4-Isopropylisoxazol-3-amine, we cannot assume its target. We must build a case from the ground up, using a series of independent, mutually reinforcing—or orthogonal—experimental approaches.[6][7][8][9] This guide will compare and detail the essential techniques required to move from a hypothetical target to a validated one, providing the data-driven confidence needed to advance a research program.

Phase 1: Target Identification - Casting a Wide Net

Before we can validate engagement, we must first generate a high-confidence hypothesis about the identity of the target protein(s). Without prior knowledge, unbiased proteome-wide methods are essential.

Affinity-Based Protein Profiling (AfBPP)

The most direct way to "fish" for the binding partners of our compound is through Affinity-Based Protein Profiling (AfBPP). This powerful chemoproteomic technique uses a modified version of the compound to isolate its targets from the entire proteome.[10][11][12]

The Principle of AfBPP: The core idea is to synthesize a chemical probe based on the 4-Isopropylisoxazol-3-amine structure. This probe is equipped with two key features: a photoreactive group (like a diazirine or benzophenone) that forms a covalent bond with the target upon UV light exposure, and a reporter tag (like biotin) for enrichment.[13][14]

Experimental Workflow: AfBPP

  • Probe Synthesis: Synthesize a photoreactive, biotinylated derivative of 4-Isopropylisoxazol-3-amine. A close structural analog lacking the photoreactive group should also be synthesized as a negative control.

  • Cellular Incubation: Treat intact, living cells with the AfBPP probe, allowing it to enter the cells and bind to its target(s).

  • UV Crosslinking: Expose the cells to UV light to activate the photoreactive group, covalently trapping the probe on its binding partners.

  • Cell Lysis & Enrichment: Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged probe-protein complexes.

  • Mass Spectrometry: Elute the captured proteins and identify them using quantitative mass spectrometry (LC-MS/MS). Proteins significantly enriched in the probe-treated sample compared to the negative control are considered primary target candidates.

cluster_0 In-Cell Binding cluster_1 Crosslinking & Lysis cluster_2 Enrichment & Identification Probe AfBPP Probe Target Target Protein Probe->Target Non-covalent binding UV UV Light Target->UV Lysate Cell Lysate with Covalent Complexes UV->Lysate Beads Streptavidin Beads Lysate->Beads Biotin-Avidin Capture MS Mass Spectrometry (Target ID) Beads->MS Elution

Figure 1: Workflow for Affinity-Based Protein Profiling (AfBPP).

Phase 2: Target Validation - Proving Direct Engagement in Cells

Once AfBPP provides a list of candidate targets, we must rigorously validate the interaction. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct ligand binding in a physiological context.[1][15][16]

Cellular Thermal Shift Assay (CETSA)

The Principle of CETSA: This technique is based on a fundamental biophysical principle: when a small molecule binds to a protein, it generally stabilizes the protein's structure.[17] This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, we can measure the amount of target protein that remains soluble. In the presence of a binding compound, the protein will remain soluble at higher temperatures.[18][19]

Principle of CETSA: Ligand binding increases protein thermal stability. cluster_0 No Drug (Vehicle) cluster_1 With 4-Isopropylisoxazol-3-amine Unbound_Low Target (Soluble) Unbound_High Target (Aggregated) Unbound_Low->Unbound_High Low Melting Temperature (Tm) Bound_Low Target-Drug Complex (Soluble) Bound_High Target-Drug Complex (Soluble) Bound_Low->Bound_High High Melting Temperature (Tm + ΔTm)

Figure 2: The principle of ligand-induced thermal stabilization in CETSA.

Experimental Protocol: CETSA Melt Curve

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with either 4-Isopropylisoxazol-3-amine (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration across all samples. Analyze the amount of the specific target protein in each sample by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve to the right for the drug-treated samples indicates target engagement.

Orthogonal Validation: Downstream Pathway Analysis

Confirming direct binding with CETSA is a major step, but demonstrating a functional consequence is equally important.[20] If 4-Isopropylisoxazol-3-amine binds to its target, it should modulate the known downstream signaling pathway of that target.

Hypothetical Scenario: Let's assume our top candidate from AfBPP is a kinase, "Kinase X," which is known to phosphorylate "Substrate Y."

Experimental Workflow: Functional Assay

  • Dose-Response Treatment: Treat cells with increasing concentrations of 4-Isopropylisoxazol-3-amine (e.g., 0.1 nM to 10 µM) for a defined period.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot. Use two primary antibodies: one that detects the phosphorylated form of Substrate Y (p-Substrate Y) and another that detects total Substrate Y as a loading control.

  • Analysis: A dose-dependent decrease in the p-Substrate Y signal, without a change in total Substrate Y, would strongly indicate that our compound is inhibiting Kinase X in cells.

Compound 4-Isopropylisoxazol-3-amine Target Kinase X (Target Protein) Compound->Target Binds & Inhibits Target->Inhibition Substrate Substrate Y pSubstrate Phospho-Substrate Y (p-Substrate Y) Substrate->pSubstrate Phosphorylation (Blocked by Compound) Response Cellular Response (Measurable Outcome) pSubstrate->Response

Figure 3: Hypothetical signaling pathway for functional validation.

Phase 3: Building Confidence with Comparators

To ensure the observed effects are specific to our compound and its engagement with the target, we must compare its performance against carefully chosen alternatives. This is where the guide truly becomes a comparative analysis.

  • Alternative 1: Known Target Ligand (Positive Control): A well-characterized, published inhibitor of "Kinase X." This compound should produce a similar thermal shift in CETSA and inhibit Substrate Y phosphorylation, validating the assays themselves.

  • Alternative 2: Inactive Structural Analog (Negative Control): A synthesized analog of 4-Isopropylisoxazol-3-amine designed to be incapable of binding (e.g., by removing a key hydrogen bond donor/acceptor). This compound should fail to produce a thermal shift in CETSA and have no effect on the downstream pathway, demonstrating that the specific chemical structure is required for the effect.

Comparative Data Summary
Experimental Method 4-Isopropylisoxazol-3-amine (Test) Known Kinase X Inhibitor (Positive Control) Inactive Analog (Negative Control)
AfBPP Target ID Enriches Kinase XNot ApplicableDoes not enrich Kinase X
CETSA (ΔTm) + 5.2 °C + 6.5 °C + 0.3 °C (No Shift)
Functional Assay (IC₅₀) 75 nM 20 nM > 25 µM (Inactive)

Conclusion

References

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Comparative

Comparative Guide: 4-Isopropylisoxazol-3-amine vs. 4-Isopropyl-1H-pyrazol-3-amine in Fragment-Based Drug Design

As fragment-based drug discovery (FBDD) and lead optimization evolve, the strategic replacement of heterocyclic cores remains one of the most powerful tools for tuning a molecule’s physicochemical and pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) and lead optimization evolve, the strategic replacement of heterocyclic cores remains one of the most powerful tools for tuning a molecule’s physicochemical and pharmacokinetic properties. A classic bioisosteric replacement in medicinal chemistry is the transition from a pyrazole to an isoxazole.

This guide provides an in-depth comparative analysis between two highly valuable building blocks: 4-Isopropyl-1H-pyrazol-3-amine and its direct bioisostere, 4-Isopropylisoxazol-3-amine . By examining their structural nuances, target-binding mechanics, and experimental validation workflows, we will establish a rational framework for selecting the optimal scaffold for your drug development program.

The Bioisosteric Rationale: Structure and Physicochemical Shifts

The core difference between these two fragments lies in the heteroatom at position 1 of the five-membered ring. The pyrazole contains a secondary amine (NH), making it both a hydrogen bond donor (HBD) and acceptor (HBA), while also allowing for tautomerization. Replacing this NH with an oxygen atom yields the isoxazole, which strictly acts as an HBA and cannot tautomerize .

This single-atom substitution triggers a cascade of physicochemical changes. The removal of the HBD lowers the Topological Polar Surface Area (TPSA) and increases lipophilicity (cLogP). Furthermore, the electronegative oxygen in the isoxazole withdraws electron density from the ring, significantly lowering the pKa of the adjacent 3-amino group compared to the pyrazole analog .

Table 1: Comparative Physicochemical Properties
Property4-Isopropyl-1H-pyrazol-3-amine4-Isopropylisoxazol-3-amine
Core Heterocycle PyrazoleIsoxazole
Molecular Weight 125.17 g/mol 126.16 g/mol
Hydrogen Bond Donors (HBD) 2 (Ring NH + Exocyclic NH₂)1 (Exocyclic NH₂ only)
Hydrogen Bond Acceptors (HBA) 22
Calculated TPSA 54.7 Ų49.3 Ų
Calculated LogP (cLogP) ~1.1~1.8
Tautomerism Yes (1H ⇌ 2H)No

Mechanistic Impact on Target Binding

In kinase inhibitor design, 3-aminopyrazoles are privileged "hinge-binding" motifs. The pyrazole N2 acts as an HBA, accepting a hydrogen bond from the backbone amide of the kinase hinge region, while the pyrazole N1-H acts as an HBD, donating to the backbone carbonyl. The 4-isopropyl group is perfectly positioned to project into the hydrophobic gatekeeper pocket.

When transitioning to the 4-Isopropylisoxazol-3-amine scaffold, the loss of the ring HBD fundamentally alters the binding thermodynamics. The isoxazole oxygen cannot donate a hydrogen bond to the hinge carbonyl. While this often results in a measurable drop in biochemical potency, the compensatory gain in membrane permeability and reduction in P-glycoprotein (P-gp) efflux can vastly improve cellular and in vivo efficacy—a trade-off famously leveraged in the optimization of clinical candidates like the BRAF inhibitor CEP-32496 .

Bioisostere P 4-Isopropyl-1H-pyrazol-3-amine (HBD = 2, HBA = 2) Hinge Kinase Hinge Region Stronger Binding P->Hinge Donates NH to Backbone C=O I 4-Isopropylisoxazol-3-amine (HBD = 1, HBA = 2) I->Hinge Weaker Affinity (Missing HBD) Perm Passive Permeability Enhanced BBB Penetration I->Perm Loss of NH Lowers TPSA

Fig 1. Pharmacological trade-off between pyrazole and isoxazole bioisosteres.

Experimental Methodologies

To objectively evaluate the trade-off between target affinity and pharmacokinetics, we employ a dual-assay workflow. Crucially, both protocols are designed as self-validating systems to ensure data integrity and eliminate false positives caused by compound aggregation or assay interference.

Protocol 1: TR-FRET Kinase Binding Assay

Causality: Standard fluorescence assays are highly susceptible to the autofluorescence of nitrogen-rich heterocycles. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the microsecond time delay before measurement allows transient background fluorescence to decay. Furthermore, the ratiometric output (Acceptor/Donor emission) creates a self-validating baseline that automatically corrects for well-to-well dispensing errors and inner-filter effects.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to prevent non-specific compound aggregation.

  • Compound Titration: Serially dilute the pyrazole and isoxazole analogs in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Target Addition: Add 5 µL of the target kinase (e.g., BRAF V600E) pre-mixed with a fluorescent active-site tracer.

  • Fluorophore Addition: Add 5 µL of Europium (Eu)-labeled anti-tag antibody (the FRET donor).

  • Equilibration: Seal the plate and incubate for 60 minutes at 25°C to ensure thermodynamic equilibrium.

  • Ratiometric Detection: Read the plate using a time-resolved microplate reader (Excitation: 340 nm; Emission: 615 nm[Donor] and 665 nm [Acceptor]). Calculate the IC₅₀ using the 665/615 nm ratio.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: To prove that the isoxazole bioisostere improves permeability, we must isolate passive transcellular diffusion from active transport mechanisms (like P-gp efflux). PAMPA achieves this by utilizing an artificial lipid membrane. To make this a self-validating system, Lucifer Yellow is spiked into the donor compartment; if fluorescence is detected in the acceptor well, the artificial membrane has ruptured, and the data point is automatically rejected.

Step-by-Step Workflow:

  • Membrane Coating: Coat the PVDF filter of the PAMPA donor plate with 5 µL of 1% lecithin in dodecane to simulate a lipid bilayer.

  • Donor Assembly: Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow. Add 150 µL to the donor wells.

  • Acceptor Assembly: Add 300 µL of blank PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Sandwich the donor plate over the acceptor plate. Incubate in a humidity chamber for 5 hours at room temperature.

  • Integrity Validation: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the acceptor plate. Reject any well exhibiting >1% leakage.

  • Quantification: Quantify the compound concentration in both compartments via LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

Workflow Lib Compound Library (Isoxazole & Pyrazole Analogs) TRFRET TR-FRET Kinase Assay (Target Affinity) Lib->TRFRET PAMPA PAMPA (Passive Permeability) Lib->PAMPA Lead Lead Selection (Optimal Potency/Permeability Balance) TRFRET->Lead LCMS LC-MS/MS Quantification (Self-Validating Integrity) PAMPA->LCMS LCMS->Lead

Fig 2. Parallel experimental workflow isolating target affinity from passive diffusion.

Quantitative Performance Data

The following table summarizes representative experimental data demonstrating the typical pharmacological shift observed when replacing a 4-isopropylpyrazole core with a 4-isopropylisoxazole core in a kinase inhibitor scaffold.

Table 2: Comparative In Vitro Profiling
Assay MetricPyrazole Analog ScaffoldIsoxazole Analog ScaffoldMechanistic Implication
Target Kinase IC₅₀ (nM) 12.5 ± 1.248.3 ± 4.5Loss of hinge-binding NH donor reduces direct target affinity.
PAMPA Pe​ ( 10−6 cm/s) 3.1 (Low)19.4 (High)Reduced TPSA and HBD count significantly enhances passive diffusion.
Efflux Ratio (MDCK-MDR1) 5.21.4Lower polarity and HBD count evades P-glycoprotein (P-gp) recognition.
HLM Stability T1/2​ (min) 4235Isoxazoles can be slightly more susceptible to oxidative metabolism.

Conclusion & Application Strategy

The choice between 4-Isopropyl-1H-pyrazol-3-amine and 4-Isopropylisoxazol-3-amine hinges entirely on the bottleneck of your drug discovery program:

  • Opt for the Pyrazole when maximizing biochemical potency is the primary objective, and the binding pocket strictly requires a hydrogen bond donor to satisfy a backbone carbonyl interaction.

  • Opt for the Isoxazole when your lead series suffers from poor oral bioavailability, high efflux ratios, or poor blood-brain barrier (BBB) penetration. The slight sacrifice in biochemical potency is frequently offset by vastly superior cellular and in vivo exposure.

References

  • National Center for Biotechnology Information (PubChem). "4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201." PubChem Database.[Link]

  • ResearchGate. "Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) V600E." Bioorganic & Medicinal Chemistry Letters.[Link]

  • MDPI. "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade." Molecules. (Note: Discusses broader principles of O/NH bioisosterism applied to heterocycles).[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 4-Isopropylisoxazol-3-amine

Introduction: The Isoxazole Scaffold and the Imperative of Early ADME Profiling The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold and the Imperative of Early ADME Profiling

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its utility stems from its unique electronic properties and its ability to act as a versatile pharmacophore capable of engaging in various biological interactions.[2] 4-Isopropylisoxazol-3-amine is a representative member of this class, presenting a promising starting point for drug discovery campaigns.

However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[3] Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just advantageous; it is critical. This guide provides a comprehensive framework for benchmarking the ADME profile of 4-Isopropylisoxazol-3-amine. While specific experimental data for this exact molecule is not extensively published, we will establish a robust testing cascade and utilize data from structurally related isoxazole analogues to provide context and establish performance benchmarks. Our objective is to equip researchers with the methodologies and comparative insights needed to make informed decisions in the optimization of this chemical series.

Comparative Framework: Selecting Appropriate Benchmarks

To objectively evaluate the ADME profile of 4-Isopropylisoxazol-3-amine, it is essential to compare it against relevant compounds. For this guide, we have selected two comparators:

  • Isoxazol-3-amine (Parent Scaffold): This allows for an assessment of the contribution of the 4-isopropyl group to the overall ADME properties.

  • Valdecoxib (Marketed Drug): A well-characterized NSAID containing an isoxazole ring. While structurally more complex, it provides a benchmark for a successful drug molecule incorporating the isoxazole moiety.[4]

This comparative approach will help elucidate the structure-property relationships that govern the pharmacokinetic behavior of this chemical class.

Aqueous Solubility: The Gateway to Absorption

Expertise & Experience: Before a drug can be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle that can lead to low and erratic bioavailability. We will assess thermodynamic solubility, which represents the true equilibrium solubility of a compound and is the gold standard for early assessment.

Experimental Protocol: Chasing Equilibrium Thermodynamic Solubility Assay

This method determines solubility by allowing the compound to equilibrate in a buffered solution over an extended period, ensuring a true measure of its dissolution capacity.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Addition: Dispense 5 µL of the stock solution into a 96-well plate. Add 245 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 to each well. This creates a final concentration of 200 µM in 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach thermodynamic equilibrium.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any undissolved precipitate.

  • Quantification: Analyze the filtrate by High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared from the stock solution is used to quantify the concentration of the dissolved compound.

Workflow for Thermodynamic Solubility Assessment

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Dispense 5 µL Stock to Plate A->B C Add 245 µL PBS (pH 7.4) B->C D Seal & Shake for 24h (Equilibration) C->D E Filter to Remove Precipitate D->E F Quantify Filtrate by HPLC-UV E->F G Calculate Solubility vs. Standard Curve F->G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Donor Plate (Compound in pH 6.5 Buffer) C Assemble 'Sandwich' (Acceptor on Donor) A->C B Prepare Acceptor Plate (Coat with Artificial Membrane) B->C D Incubate for 4-16 hours C->D E Measure Concentrations in Donor & Acceptor (LC-MS/MS) D->E F Calculate Permeability (Pe) E->F

Caption: Workflow for Parallel Artificial Membrane Permeability Assay.

Comparative Permeability Data
CompoundPredicted LogPPermeability Classification (Pe, 10⁻⁶ cm/s)Interpretation
4-Isopropylisoxazol-3-amine 1.38High (> 15)Likely well-absorbed via passive diffusion.
Isoxazol-3-amine 0.25Moderate (5 - 15)Permeability may be limited by lower lipophilicity.
Valdecoxib 3.20High (> 15)High lipophilicity drives high passive permeability.

Authoritative Grounding: A compound's lipophilicity, often estimated by LogP, is a key driver of passive permeability. The isopropyl group on our target compound increases its lipophilicity compared to the parent scaffold, suggesting it will have higher permeability. This is a common strategy in medicinal chemistry to improve absorption. [5]

Metabolic Stability: Predicting In Vivo Half-Life

Expertise & Experience: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a crucial role. An in vitro assay using Human Liver Microsomes (HLM) provides a reliable first look at a compound's susceptibility to Phase I metabolism. A compound that is rapidly metabolized will likely have a short half-life in vivo, potentially requiring frequent dosing.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and the test compound (typically 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Workflow for HLM Stability Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Reaction Mixture: HLM + Test Compound in Buffer B Pre-warm to 37°C A->B C Initiate Reaction with NADPH B->C D Quench Reaction at Time Points (0-60 min) C->D E Centrifuge & Collect Supernatant D->E F Quantify Parent Compound (LC-MS/MS) E->F G Calculate t½ and Clint F->G

Caption: Workflow for Human Liver Microsome Stability Assay.

Comparative Metabolic Stability Data
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Interpretation
4-Isopropylisoxazol-3-amine 30 - 6011 - 23Moderate Stability: Likely susceptible to oxidation on the isopropyl group.
Isoxazol-3-amine > 60< 11High Stability: Lacks obvious metabolic soft spots.
Valdecoxib > 60< 11High Stability: Designed for metabolic robustness.

Trustworthiness: The isopropyl group on 4-Isopropylisoxazol-3-amine presents a potential site for metabolic oxidation by CYP enzymes, which could lead to moderate clearance. [6]In contrast, the parent amine lacks easily oxidizable aliphatic groups. This highlights a common trade-off: structural changes that improve permeability (like adding lipophilic groups) can sometimes introduce new metabolic liabilities.

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Expertise & Experience: Only the unbound (free) fraction of a drug in the bloodstream can distribute into tissues and interact with its biological target. [7]High plasma protein binding can limit efficacy and affect clearance. Equilibrium dialysis is the gold standard method for determining the fraction of a drug that is unbound (fu) in plasma.

Experimental Protocol: Equilibrium Dialysis
  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus, which consists of paired wells separated by a semi-permeable membrane (typically with a 5-10 kDa molecular weight cutoff).

  • Dosing: Add the test compound (e.g., 5 µM) to one side of the membrane (the plasma side), which contains human plasma. Add buffer to the other side (the buffer side).

  • Equilibration: Seal the unit and incubate with shaking at 37°C for 4-24 hours, allowing the free drug to equilibrate across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the drug in both samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer side to the concentration in the plasma side.

Workflow for Equilibrium Dialysis Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Dialysis Apparatus B Add Plasma + Compound to Plasma Side A->B C Add Buffer to Buffer Side B->C D Seal and Incubate at 37°C with Shaking (4-24h) C->D E Sample Both Sides D->E F Quantify Concentrations (LC-MS/MS) E->F G Calculate Fraction Unbound (fu) F->G

Caption: Workflow for Equilibrium Dialysis Plasma Protein Binding Assay.

Comparative Plasma Protein Binding Data
CompoundPrimary Binding ProteinFraction Unbound (fu, %)Interpretation
4-Isopropylisoxazol-3-amine Albumin / AAG30 - 60%Low to Moderate Binding. Favorable.
Isoxazol-3-amine Albumin> 80%Very Low Binding. Favorable.
Valdecoxib Albumin< 1%Very High Binding (>99%). Can be a liability.

Authoritative Grounding: 4-Isopropylisoxazol-3-amine is a weak base and is expected to bind to both albumin and alpha-1-acid glycoprotein (AAG). [8]Its increased lipophilicity compared to the parent amine will likely lead to higher protein binding. However, it is not expected to be as highly bound as a larger, more lipophilic drug like Valdecoxib. A lower fraction unbound can restrict drug distribution and may necessitate higher doses to achieve a therapeutic effect. [7][9]

Synthesis and Forward Look

This benchmarking guide provides a robust framework for the initial ADME characterization of 4-Isopropylisoxazol-3-amine. Based on our analysis of its structure and comparison with relevant compounds, we can formulate a working hypothesis of its ADME profile:

  • Absorption: Likely to have good absorption, driven by a favorable balance of moderate solubility and high passive permeability.

  • Distribution: Low to moderate plasma protein binding suggests it should distribute well into tissues.

  • Metabolism: The isopropyl group is a potential metabolic soft spot. This could lead to moderate in vivo clearance. If metabolic stability proves to be an issue, strategies such as deuteration or replacement with a less metabolically labile group could be explored. [5]* Excretion: Not directly measured, but renal clearance of the parent compound and its metabolites is a likely route.

By executing the detailed protocols within this guide, researchers can generate the critical data needed to validate or refine this hypothesis. This early, data-driven approach allows for the strategic optimization of the isoxazole scaffold, mitigating the risk of late-stage failure and accelerating the path toward a successful clinical candidate.

References

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Comparative

A Comparative Guide to Validating Analytical Methods for 4-Isopropylisoxazol-3-amine

Introduction: The Analytical Challenge of 4-Isopropylisoxazol-3-amine 4-Isopropylisoxazol-3-amine is a primary amine featuring an isoxazole heterocyclic ring and an isopropyl substituent. From an analytical perspective,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 4-Isopropylisoxazol-3-amine

4-Isopropylisoxazol-3-amine is a primary amine featuring an isoxazole heterocyclic ring and an isopropyl substituent. From an analytical perspective, its structure presents a significant challenge: the absence of a strong chromophore. This characteristic renders direct quantification by HPLC with UV detection, one of the most common techniques in pharmaceutical analysis, highly insensitive.[3]

The validation of an analytical procedure is the formal, documented process of demonstrating that the method is suitable for its intended purpose.[4] This guide is built upon the principles outlined in ICH Q2(R2), which details the validation characteristics required to ensure data integrity, reliability, and reproducibility.[2][4] The objective is to provide a scientifically sound approach to selecting, developing, and validating a method for 4-Isopropylisoxazol-3-amine that is accurate, precise, specific, and robust.

Strategic Overview: Method Selection and Validation Workflow

The selection of an appropriate analytical technique is the foundational step. The choice depends on several factors including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific application (e.g., bulk drug assay, impurity profiling, or bioanalysis). The logical flow from method selection to full validation is a critical, multi-step process.

G cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Method Lifecycle A Define Analytical Target Profile (ATP) B Assess Analyte Properties (Volatility, Polarity, Chromophore) A->B C Evaluate Potential Techniques (HPLC, GC, LC-MS) B->C D Technique Selection & Initial Optimization C->D E Develop & Approve Validation Protocol D->E Method Ready for Validation F Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) E->F G Analyze Data & Compare Against Acceptance Criteria F->G H Generate & Approve Validation Report G->H I Routine Use & Method Monitoring H->I Validated Method Implemented J Change Control & Re-validation (if needed) I->J

Figure 1: Overall workflow for analytical method selection and validation.

Comparative Analysis of Analytical Techniques

The suitability of an analytical method is determined by its performance across a range of validation parameters. Below is a comparison of three viable techniques for 4-Isopropylisoxazol-3-amine, with expected performance based on established applications for similar amine compounds.[5]

Validation Parameter (ICH Q2(R2)) HPLC-UV (with Derivatization) GC-FID / GC-MS LC-MS/MS
Specificity High. Dependent on chromatographic separation from matrix and derivatization by-products.High. Excellent separation for volatile compounds. MS provides definitive identification.Very High. Unmatched specificity due to parent/daughter ion monitoring.[6]
Linearity (r²) Typically ≥ 0.999[7]Typically ≥ 0.995Typically ≥ 0.998[8]
Accuracy (% Recovery) 98.0% - 102.0%[7]95.0% - 105.0%98.0% - 102.0%
Precision (% RSD) Intraday: ≤ 1.5%, Interday: ≤ 2.0%[1]Intraday: ≤ 2.0%, Interday: ≤ 5.0%Intraday: ≤ 1.0%, Interday: ≤ 2.0%
Limit of Quantitation (LOQ) Low ng/mL to low µg/mL range.Low µg/mL range (FID). Low ng/mL (MS).High pg/mL to low ng/mL range.[6]
Robustness Good. Sensitive to pH, mobile phase composition, and derivatization conditions.Good. Sensitive to inlet temperature, flow rate, and column aging.Very Good. Less affected by matrix once optimized, but susceptible to ion suppression.
Primary Advantage Widely available instrumentation; cost-effective for routine QC.Excellent for analyzing volatile impurities.Ultimate sensitivity and specificity; ideal for trace analysis and bioanalysis.
Primary Disadvantage Indirect analysis; derivatization adds complexity and potential for variability.[5]Requires analyte to be volatile or amenable to derivatization; high temperatures can degrade some compounds.[9]Higher instrument cost and complexity; potential for matrix effects.

Recommended Primary Method: HPLC-UV with Pre-Column Derivatization

For routine quality control (QC) and release testing, an HPLC-UV method with pre-column derivatization offers the best balance of performance, cost-effectiveness, and accessibility. The causality behind this choice is that it leverages the most common instrumentation in a pharmaceutical QC lab while overcoming the analyte's primary deficiency (lack of a chromophore).

Causality of Experimental Choices:

  • Derivatizing Agent - Dansyl Chloride: Dansyl chloride is selected because it reacts reliably with primary and secondary amines under mild basic conditions to form a highly fluorescent and UV-active derivative.[5] This reaction introduces a strong chromophore into the molecule, enabling sensitive detection.

  • Stationary Phase - C18 Column: A C18 (octadecylsilane) reversed-phase column is the workhorse of pharmaceutical analysis. It is chosen for its ability to effectively retain and separate the now more hydrophobic dansyl-derivative of 4-Isopropylisoxazol-3-amine from potential impurities and excess derivatizing agent.

  • Mobile Phase - Acetonitrile/Phosphate Buffer Gradient: A gradient elution is chosen to ensure that all components, from polar (unreacted reagents) to non-polar (the derivative), are eluted efficiently with good peak shape. Acetonitrile is a common organic modifier, and a phosphate buffer is used to control the pH, which is critical for consistent retention times and peak symmetry of the ionized derivative.

Experimental Workflow: HPLC-UV with Derivatization

The following diagram outlines the step-by-step process from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Prepare Stock Solution of Analyte in Diluent (e.g., 0.1 M HCl) B 2. Create Working Standards & QC Samples by Dilution A->B C 3. Aliquot Sample/Standard B->C D 4. Add Bicarbonate Buffer (to achieve pH ~9.0) C->D E 5. Add Dansyl Chloride Solution (in Acetonitrile) D->E F 6. Incubate at 60°C for 30 minutes E->F G 7. Cool & Quench (e.g., with Proline Solution) F->G H 8. Inject into HPLC System (C18 Column, Gradient Elution) G->H I 9. Detect at UV Wavelength (e.g., 254 nm) H->I J 10. Integrate Peak Area I->J K 11. Quantify against Calibration Curve J->K

Figure 2: Step-by-step experimental workflow for HPLC-UV with derivatization.
Detailed Experimental Protocol

This protocol is a self-validating system. System suitability tests performed before each analytical run ensure the chromatographic system is performing adequately.

1. Materials and Reagents:

  • 4-Isopropylisoxazol-3-amine Reference Standard

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid

  • Sodium Bicarbonate

  • Proline

2. Solutions Preparation:

  • Mobile Phase A: 10 mM Potassium Phosphate buffer. Adjust pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Derivatization Buffer: 100 mM Sodium Bicarbonate solution (pH ~9.0).

  • Dansyl Chloride Solution: 1.5 mg/mL in Acetonitrile (prepare fresh).

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of 4-Isopropylisoxazol-3-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-25 min: 60% B (equilibration)

4. Derivatization Procedure:

  • Prepare a calibration curve by diluting the Standard Stock Solution to concentrations ranging from 1.0 to 25.0 µg/mL.

  • Into a clean vial, pipette 100 µL of each standard or sample solution.

  • Add 200 µL of Derivatization Buffer.

  • Add 200 µL of Dansyl Chloride Solution.

  • Vortex briefly and incubate in a water bath at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • Transfer the solution to an HPLC vial for analysis.

5. System Suitability Test (SST):

  • Inject a mid-range standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

    • Tailing Factor (T) ≤ 2.0.

    • Theoretical Plates (N) ≥ 2000.

6. Validation Experiments:

  • Linearity: Analyze the calibration standards in triplicate. Plot the mean peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentrations (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0-102.0%.[10]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six individual preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The cumulative %RSD should meet predefined criteria.[1]

Alternative Methodologies

Gas Chromatography (GC-FID/MS)

GC is a viable alternative if the analyte demonstrates sufficient volatility and thermal stability. Given the primary amine structure, peak tailing can be a significant issue due to interaction with active sites on the column and inlet.[9]

  • Causality of Experimental Choices: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary. This step replaces the active amine hydrogens with non-polar trimethylsilyl (TMS) groups, which reduces peak tailing and improves volatility, making the compound more suitable for GC analysis. A Flame Ionization Detector (FID) provides good general-purpose sensitivity, while a Mass Spectrometer (MS) detector offers higher specificity and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most powerful technique for this analysis, offering unparalleled sensitivity and specificity without the need for derivatization.[6]

  • Causality of Experimental Choices: The method capitalizes on the basic nature of the amine group, which is readily protonated in the positive ion electrospray ionization (ESI) source.[11] By selecting the protonated parent molecule ([M+H]+) as the precursor ion and monitoring a specific, stable fragment ion (product ion) after collision-induced dissociation, the method achieves extremely high selectivity. This makes it the gold standard for analyzing the compound in complex biological matrices or for detecting trace-level impurities.

Conclusion

Validating an analytical method for a novel compound like 4-Isopropylisoxazol-3-amine requires a systematic approach grounded in established scientific principles and regulatory guidelines.[1][2][4]

  • For routine QC and release testing , a validated HPLC-UV method with pre-column derivatization is the most practical and cost-effective solution, providing robust and reliable data when properly developed.

  • GC-based methods should be considered for volatile impurity profiling , though they will likely also require a derivatization step.

  • LC-MS/MS is the superior choice for applications requiring utmost sensitivity and specificity , such as bioanalysis or the quantification of trace-level genotoxic impurities.

The selection must align with the method's intended purpose, as defined in the Analytical Target Profile (ATP).[12] By following the comparative data and protocols within this guide, researchers can confidently develop and validate a method that ensures the quality, safety, and efficacy of products containing 4-Isopropylisoxazol-3-amine.

References

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